Secaubryenol
Description
3,4-seco-cycloartane from an exudate collected on the aerial parts of Gardenia aubryi; structure in first source
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
3-[(1S,4R,5R,8S,9R,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(2R)-6-methylhept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid |
InChI |
InChI=1S/C30H48O3/c1-20(2)8-7-9-21(3)23-12-14-28(6)25-11-10-24(22(4)18-31)29(15-13-26(32)33)19-30(25,29)17-16-27(23,28)5/h8,21,23-25,31H,4,7,9-19H2,1-3,5-6H3,(H,32,33)/t21-,23-,24+,25-,27-,28+,29-,30+/m1/s1 |
InChI Key |
JFCYFLMAPFEZKC-XDPIHHSESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Sesquiterpenoid Arsenal of the Asteraceae Family: A Technical Guide to Chemical Diversity and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The Asteraceae family, one of the largest and most diverse families of flowering plants, represents a vast and intricate chemical library. Among the myriad of secondary metabolites produced by these plants, sesquiterpenoids, and particularly sesquiterpene lactones (STLs), stand out for their remarkable structural diversity and potent biological activities. This technical guide provides an in-depth exploration of the chemical diversity of sesquiterpenoids in the Asteraceae family, detailing their biosynthesis, methods of analysis, and significant pharmacological properties.
Chemical Diversity of Sesquiterpenoids in Asteraceae
The Asteraceae family is a rich source of sesquiterpenoids, with over 5,000 distinct compounds identified to date.[1] These C15 terpenoids are characterized by a vast array of carbocyclic skeletons. The most prevalent among these are the sesquiterpene lactones, which are classified into several major groups based on their skeletal structure, including germacranolides, eudesmanolides, guaianolides, pseudoguaianolides, and xanthanolides.[2] This structural diversity is a key factor contributing to their wide range of biological effects.
Quantitative Distribution of Key Sesquiterpenoids
The concentration of specific sesquiterpenoids can vary significantly between different genera and species within the Asteraceae family, and even between different plant parts. The following table summarizes the quantitative data for some of the most well-studied sesquiterpenoids.
| Sesquiterpenoid | Plant Species | Plant Part | Concentration (% of Dry Weight or mg/g) | Reference(s) |
| Parthenolide (B1678480) | Tanacetum parthenium (Feverfew) | Flowers | 1.58% (15.78 mg/g) | [3] |
| Leaves | 0.40% (3.95 mg/g) | [3] | ||
| Aerial Parts | 0.56% (5.57 mg/g) | [3] | ||
| Leaves (before stem formation) | 0.50% - 0.92% | [4][5] | ||
| Artemisinin (B1665778) | Artemisia annua (Sweet Wormwood) | Aerial Parts | 0.01% - 1.5% | [6][7] |
| Artemisia vachanica | Aerial Parts | 0.34% | [8] | |
| Costunolide | Saussurea costus (Costus) | Roots | Not specified, but a major component | [9][10] |
| Dehydrocostus lactone | Saussurea costus (Costus) | Roots | Not specified, but a major component | [9][10] |
| γ-Curcumene | Jungia rugosa | Leaves (Essential Oil) | 47.1% - 49.7% | [11][12][13][14] |
| β-Sesquiphellandrene | Jungia rugosa | Leaves (Essential Oil) | 17.0% - 17.9% | [11][12][13][14] |
Biosynthesis of Sesquiterpenoids in Asteraceae
The biosynthesis of sesquiterpenoids in Asteraceae begins with the universal precursor, farnesyl pyrophosphate (FPP), which is formed through the mevalonate (B85504) (MVA) pathway in the cytoplasm.[1][15] The diversification of the sesquiterpenoid skeletons is then initiated by a class of enzymes known as sesquiterpene synthases (TPSs).
The general biosynthetic pathway leading to the major classes of sesquiterpene lactones is illustrated below.
This pathway highlights the key enzymatic steps that lead to the formation of the germacranolide, costunolide, which then serves as a precursor for the biosynthesis of other classes of sesquiterpene lactones like eudesmanolides and guaianolides through further enzymatic modifications.[1][16]
Experimental Protocols
Extraction and Isolation of Sesquiterpenoids
A general workflow for the extraction and isolation of sesquiterpenoids from Asteraceae plant material is presented below.
Detailed Protocol for Solvent Extraction:
-
Maceration: Dried and powdered aerial parts of the plant (e.g., 1 kg) are macerated with a suitable solvent like methanol or a mixture of acetone (B3395972) and water (4:1) at room temperature for 72 hours. This process is typically repeated three times.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel or HP-20, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to separate fractions with different polarities.
-
Purification: Fractions rich in sesquiterpenoids are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to isolate individual compounds.[17]
Structural Elucidation
The structures of isolated sesquiterpenoids are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the relative stereochemistry of the molecule.[18]
-
High-Resolution Mass Spectrometry (HRMS): This technique provides the exact molecular weight and elemental composition of the compound.[18]
In Vitro Biological Activity Assays
This assay assesses the ability of a compound to inhibit cell proliferation.[5]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the isolated sesquiterpenoid for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to a vehicle control.
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[5]
-
Cell Treatment: Treat cells with the sesquiterpenoid for the desired time.
-
Cell Harvesting and Washing: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[19][20][21][22]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the sesquiterpenoid for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for another 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation, measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.
Signaling Pathways Modulated by Sesquiterpenoids
Sesquiterpenoids from Asteraceae exert their biological effects by modulating various cellular signaling pathways. A primary target for many anti-inflammatory sesquiterpene lactones is the NF-κB (Nuclear Factor kappa B) signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[23] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
Many sesquiterpene lactones, such as parthenolide, inhibit this pathway by directly targeting and inhibiting the IKK complex, thereby preventing the degradation of IκBα and blocking NF-κB activation.[8][24]
Induction of Apoptosis
Many sesquiterpenoids exhibit cytotoxic activity against cancer cells by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, alantolactone (B1664491) has been shown to induce apoptosis in various cancer cell lines by activating caspases, key executioner enzymes of apoptosis, and modulating the expression of Bcl-2 family proteins, which regulate mitochondrial integrity.[9] The inhibition of the pro-survival NF-κB pathway also contributes significantly to the pro-apoptotic effects of these compounds.[4]
Conclusion
The Asteraceae family is an unparalleled source of structurally diverse sesquiterpenoids with a wide spectrum of biological activities. The intricate chemical scaffolds of these compounds provide a fertile ground for the discovery and development of new therapeutic agents for a variety of diseases, including cancer and inflammatory disorders. A thorough understanding of their chemical diversity, biosynthesis, and mechanisms of action, facilitated by the detailed experimental protocols outlined in this guide, is crucial for harnessing the full therapeutic potential of these remarkable natural products. Further research into the quantitative distribution of these compounds and the elucidation of their complex signaling interactions will undoubtedly pave the way for novel drug discovery and development endeavors.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. The content of parthenolide and its yield per plant during the growth of Tanacetum parthenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 6. Enhancing artemisinin content in and delivery from Artemisia annua: a review of alternative, classical, and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemisinin production in Artemisia annua: studies in planta and results of a novel delivery method for treating malaria and other neglected diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Artemisinin Contents in Selected Artemisia Species from Tajikistan (Central Asia) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalscitechocean.com [globalscitechocean.com]
- 10. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A New Sesquiterpene Essential Oil from the Native Andean Species Jungia rugosa Less (Asteraceae): Chemical Analysis, Enantiomeric Evaluation, and Cholinergic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.unito.it [iris.unito.it]
- 14. researchgate.net [researchgate.net]
- 15. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An independent biosynthetic route to frame a xanthanolide-type sesquiterpene lactone in Asteraceae. | Semantic Scholar [semanticscholar.org]
- 19. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of a Natural Product-Like iNOS Inhibitor by Molecular Docking with Potential Neuroprotective Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mjas.analis.com.my [mjas.analis.com.my]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Sesquiterpenoids in Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenoids, a class of C15 terpenoids derived from the isoprenoid pathway, exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-malarial properties. Accurate quantification of these compounds in biological matrices such as plasma is crucial for pharmacokinetic studies, drug development, and clinical trials. This application note provides a detailed protocol for the sensitive and selective quantification of various sesquiterpenoids in plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methods described herein are applicable to a range of sesquiterpenoids, with specific examples provided for parthenolide, zerumbone, and artemisinin (B1665778).
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standards (IS): Parthenolide, zerumbone, artemisinin, and suitable internal standards (e.g., costunolide (B1669451) for parthenolide, carbamazepine (B1668303) for zerumbone, artesunate (B1665782) for artemisinin). All standards should be of high purity (≥98%).
-
Solvents: HPLC or LC-MS grade acetonitrile (B52724), methanol (B129727), and water. Formic acid (LC-MS grade).
-
Plasma: Drug-free human or animal plasma.
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents (e.g., ice-cold acetonitrile or methanol).
Instrumentation
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, Hypersil Gold C18).
Sample Preparation
Method 1: Protein Precipitation (for Parthenolide and Zerumbone)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Inject a portion of the reconstituted sample into the HPLC-MS/MS system.
Method 2: Solid-Phase Extraction (SPE) (for Artemisinin)
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 50 µL of plasma, add the internal standard (artesunate).[1]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
The following tables summarize the HPLC and MS/MS conditions for the quantification of selected sesquiterpenoids.
Table 1: HPLC Parameters
| Parameter | Parthenolide | Zerumbone | Artemisinin |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Hypersil Gold C18 (2.1 x 100 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water | 10 mM Ammonium acetate, pH 3.5[1] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile[1] |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.5 mL/min[1] |
| Gradient | Gradient | Gradient | 50:50 (A:B) Isocratic[1] |
| Injection Volume | 5 µL | 5 µL | 10 µL |
| Column Temp. | 40°C | 40°C | Ambient |
Table 2: MS/MS Parameters
| Parameter | Parthenolide | Zerumbone | Artemisinin |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (Analyte) | m/z 249.2 → 231.1 | m/z 219.2 → 109.1 | m/z 301.2 → 283.2 |
| MRM Transition (IS) | Costunolide: m/z 233.2 → 105.1 | Carbamazepine: m/z 237.1 → 194.1 | Artesunate: m/z 402.2 → 267.1[2] |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time | 100-200 ms | 100-200 ms | 100-200 ms |
Data Presentation
The quantitative performance of the described methods is summarized in the following table.
Table 3: Quantitative Performance Data
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%RE) |
| Parthenolide | 2.0 - 500 | 2.0 | < 8.3% | Within ±15% |
| Zerumbone | 0.5 - 250 | 0.5 | < 10% | Within ±15% |
| Artemisinin | 1.03 - 762[1] | 1.03[1] | < 8%[1] | Within ±15% |
Visualizations
Experimental Workflow
Caption: Workflow for Sesquiterpenoid Quantification in Plasma.
Signaling Pathway: Parthenolide Inhibition of NF-κB
Caption: Parthenolide inhibits the NF-κB signaling pathway.[3][4]
Signaling Pathway: Zerumbone Activation of Nrf2
Caption: Zerumbone activates the Nrf2 antioxidant pathway.[5][6]
Conclusion
The HPLC-MS/MS methods detailed in this application note provide a robust and sensitive platform for the quantification of sesquiterpenoids in plasma. These protocols can be readily adapted for various sesquiterpenoids and are suitable for supporting pharmacokinetic and pharmacodynamic studies in drug development. The high selectivity and sensitivity of tandem mass spectrometry ensure accurate and reliable results, which are essential for regulatory submissions and clinical research.
References
- 1. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Zerumbone protects human skin keratinocytes against UVA-irradiated damages through Nrf2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of NMR Spectroscopy in the Structural Elucidation of Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the complete structural characterization of novel or known sesquiterpenoids, a diverse class of natural products with significant pharmacological potential.[1][2][3] This application note provides a detailed overview of the strategic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the unambiguous structure determination of these complex molecules.
The elucidation of sesquiterpenoid structures is often challenging due to their intricate carbon skeletons, high degree of stereoisomerism, and the presence of multiple functional groups.[4] A combination of modern NMR techniques is typically required to piece together the molecular framework, establish connectivities, and define the relative stereochemistry.
Core NMR Experiments for Sesquiterpenoid Analysis
A systematic approach employing a suite of NMR experiments is crucial for successful structure elucidation. The typical workflow involves the acquisition and analysis of the following spectra:
-
¹H NMR (Proton NMR): The starting point for any structural analysis, providing information on the number and chemical environment of protons.[3] Key parameters include chemical shift (δ), multiplicity (splitting pattern), coupling constants (J), and integration.
-
¹³C NMR (Carbon NMR): Complements the ¹H NMR spectrum by providing information on the carbon framework of the molecule.[2][3]
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.[3]
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically through two or three bonds.[3][5][6] This is fundamental for identifying adjacent protons and building molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton-carbon (¹H-¹³C) pairs.[5][7][8][9] This is essential for assigning protons to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to four bonds (long-range couplings).[5][7][8][9][10] This is a cornerstone experiment for connecting the molecular fragments identified from COSY and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): 2D experiments that identify protons that are close in space, irrespective of their through-bond connectivity.[5][7] These are critical for determining the relative stereochemistry of the molecule.
Experimental Workflow for Sesquiterpenoid Structure Elucidation
The process of elucidating the structure of a sesquiterpenoid using NMR spectroscopy follows a logical progression from data acquisition to spectral analysis and structure assembly.
Quantitative Data Presentation
The following tables provide representative ¹H and ¹³C NMR data for a hypothetical germacrane-type sesquiterpenoid. These values are illustrative and can vary depending on the specific structure and solvent used.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| H-1 | 5.10 | dd | 10.5, 4.5 | 1H |
| H-2α | 2.25 | m | 1H | |
| H-2β | 2.10 | m | 1H | |
| H-3 | 5.30 | d | 9.5 | 1H |
| H-5 | 4.95 | t | 8.0 | 1H |
| H-6 | 5.50 | d | 10.0 | 1H |
| H-9α | 2.40 | m | 1H | |
| H-9β | 2.20 | m | 1H | |
| H-12 | 6.20 | s | 1H | |
| H-13 | 5.45 | s | 1H | |
| H-14 | 1.75 | s | 3H | |
| H-15 | 1.85 | s | 3H |
Table 2: ¹³C NMR and DEPT Data (125 MHz, CDCl₃)
| Position | δ (ppm) | DEPT-135 |
| C-1 | 134.5 | CH |
| C-2 | 39.8 | CH₂ |
| C-3 | 125.0 | CH |
| C-4 | 140.2 | C |
| C-5 | 80.5 | CH |
| C-6 | 128.9 | CH |
| C-7 | 48.3 | C |
| C-8 | 29.5 | CH₂ |
| C-9 | 41.0 | CH₂ |
| C-10 | 130.1 | C |
| C-11 | 145.8 | C |
| C-12 | 120.3 | CH |
| C-13 | 170.1 | C |
| C-14 | 16.5 | CH₃ |
| C-15 | 20.8 | CH₃ |
Detailed Experimental Protocols
The following are generalized protocols for key 2D NMR experiments. Specific parameters may need to be optimized based on the spectrometer, probe, and sample concentration.
Protocol 1: COSY (Correlation Spectroscopy)
-
Initial Setup: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (SW) and transmitter offset.
-
Experiment Selection: Load a standard COSY parameter set (e.g., cosygpqf on Bruker).
-
Parameters:
-
Set the spectral width in both F2 and F1 dimensions to encompass all proton signals.
-
Set the number of data points (TD) in F2 to 1K or 2K and in F1 to 256 or 512.
-
Set the number of scans (NS) to 2 or 4 for a moderately concentrated sample. Increase for dilute samples.
-
Set the relaxation delay (D1) to 1-2 seconds.
-
-
Acquisition and Processing: Acquire and process the data. Symmetrization of the final spectrum can help reduce artifacts.[7]
Protocol 2: HSQC (Heteronuclear Single Quantum Coherence)
-
Initial Setup: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.
-
Experiment Selection: Load a standard HSQC parameter set (e.g., hsqcedetgpsisp2 for phase-edited HSQC on Bruker).
-
Parameters:
-
Set the ¹H spectral width and offset in F2 and the ¹³C spectral width and offset in F1. A typical ¹³C range for sesquiterpenoids is 0-180 ppm.
-
Set TD(F2) to 1K and TD(F1) to 128 or 256.
-
Set NS to a multiple of 2 or 4.
-
Set D1 to 1-2 seconds.
-
-
Acquisition and Processing: Acquire and process the data. A phase-edited HSQC will show CH/CH₃ peaks with a different phase than CH₂ peaks.[7]
Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation)
-
Initial Setup: Follow steps 1 from the HSQC protocol. Ensure the ¹³C spectral width covers the carbonyl region (up to ~220 ppm).
-
Experiment Selection: Load a standard HMBC parameter set (e.g., hmbcgplpndqf on Bruker).
-
Parameters:
-
Set TD(F2) to 2K and TD(F1) to 256 or 512.
-
Set NS to a multiple of 4 or 8. HMBC is less sensitive than HSQC and generally requires more scans.
-
Set the long-range coupling constant to a value around 8 Hz.[7]
-
Set D1 to 1.5-2 seconds.
-
-
Acquisition and Processing: Acquire and process the data.
Protocol 4: NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Initial Setup: Follow steps 1 from the COSY protocol.
-
Experiment Selection: Load a standard NOESY parameter set (e.g., noesygpph on Bruker).
-
Parameters:
-
Set the mixing time. This is a crucial parameter. For small molecules like sesquiterpenoids, a mixing time of 300-800 ms (B15284909) is a good starting point.
-
Set TD(F2) to 2K and TD(F1) to 256 or 512.
-
Set NS to a multiple of 4 or 8.
-
Set D1 to 2-3 seconds.
-
-
Acquisition and Processing: Acquire and process the data.[7]
Logic Diagram for Spectral Interpretation
The interpretation of the various NMR spectra follows a logical sequence to build the molecular structure from individual pieces of information.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cosy hsqc hmbc: Topics by Science.gov [science.gov]
Application Note: Analysis of Volatile Sesquiterpenoids using Gas Chromatography-Olfactometry (GC-O)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile sesquiterpenoids (C15 hydrocarbons and their oxygenated derivatives) are a diverse class of natural products that play a crucial role in the aroma and flavor of many plants, foods, and beverages.[1] They are significant in the fragrance and pharmaceutical industries due to their distinct sensory properties and potential bioactivities.[2][3] Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the high-resolution separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector.[4][5] This method is uniquely suited for identifying odor-active compounds within a complex volatile mixture, even those present at concentrations below the detection limits of conventional instrumental detectors like Mass Spectrometry (MS) or Flame Ionization Detection (FID).[6][7]
This application note provides detailed protocols for the analysis of volatile sesquiterpenoids using GC-O, covering sample preparation, instrumental analysis, and data interpretation.
Principle of Gas Chromatography-Olfactometry (GC-O)
The core of the GC-O technique is the splitting of the gas chromatograph's column effluent.[4] A portion of the eluate is directed to a standard chemical detector (e.g., MS for structural identification), while the other portion is channeled to a heated sniffing port, or Olfactory Detection Port (ODP).[6][7] A trained human assessor, or panelist, sniffs the effluent from the ODP and records the perceived odor's characteristics (descriptor, intensity, duration) in real-time.[8] The resulting "olfactogram" is then synchronized with the chromatogram from the chemical detector. This allows for the direct correlation of a specific odor event with a specific chemical compound, enabling the identification of key "aroma impact compounds."[1]
Experimental Protocols
Protocol 1: Sample Preparation and Extraction of Volatile Sesquiterpenoids
The choice of extraction method is critical and depends on the sample matrix and the volatility of the target sesquiterpenoids.[4]
Method A: Headspace Solid-Phase Microextraction (HS-SPME) HS-SPME is a solvent-free technique ideal for extracting volatile and semi-volatile compounds from solid, liquid, or gaseous samples.[9] It is commonly used for analyzing the aroma profile of foods, beverages, and plant materials.[10]
-
Sample Preparation: Place a known quantity of the sample (e.g., 1-5 g of solid material or 5-10 mL of liquid) into a 20 mL headspace vial. If desired, add an internal standard (e.g., α-cedrene or hexadecane) for quantification purposes.[11]
-
Fiber Selection: Choose an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles, including sesquiterpenes.[9]
-
Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate for a set time (e.g., 15 minutes) at a specific temperature (e.g., 50-70°C) to allow volatiles to partition into the headspace.[9][12]
-
Extraction: Expose the SPME fiber to the vial's headspace for a defined period (e.g., 15-40 minutes) while maintaining the temperature.[9][12]
-
Desorption: Immediately after extraction, insert the fiber into the GC injector port, which is held at a high temperature (e.g., 250-260°C), for thermal desorption of the analytes onto the GC column for a period of 3-5 minutes.[9][11]
Method B: Solvent Extraction This method is suitable for extracting a wide range of sesquiterpenoids, including less volatile ones, from plant tissues or other matrices.[2]
-
Extraction: Homogenize the sample material with a non-polar solvent such as hexane (B92381) or pentane. Perform the extraction multiple times to ensure efficiency.
-
Concentration: Combine the solvent extracts and carefully concentrate the volume under a gentle stream of nitrogen or using a rotary evaporator.[11] Caution: Over-concentration can lead to the loss of highly volatile compounds.[2]
-
Analysis: Resuspend the dried extract in a small, known volume of solvent (e.g., 100-200 µL hexane) and transfer it to a GC vial for analysis.[11]
Protocol 2: GC-O-MS Instrumental Analysis
This protocol outlines the typical conditions for analyzing sesquiterpenoids using a system where the column effluent is split between a Mass Spectrometer and an Olfactory Detection Port.
Table 1: Recommended GC-O-MS Parameters
| Parameter | Typical Setting |
| Gas Chromatograph (GC) | |
| Injector | Split/Splitless, Temperature: 250°C.[11] |
| Column | Non-polar capillary column, e.g., DB-5ms, HP-5ms (polydimethylsiloxane with 5% phenyl). Dimensions: 25-30 m length, 0.25 mm i.d., 0.25 µm film thickness.[13][14] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min.[15] |
| Oven Temperature Program | Initial temp: 40-60°C, hold for 1-2 min. Ramp: 5-10°C/min to 280-300°C. Final hold: 3-5 min.[1][15][16] This program should be optimized based on the specific analytes. |
| Effluent Splitter | Y-type splitter directing effluent to MS and ODP at a ratio of approximately 1:1. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Impact (EI) at 70 eV.[15] |
| Mass Range | Scan m/z 40–400 amu.[15] |
| Ion Source Temperature | 230-270°C.[1] |
| Olfactometry (ODP) | |
| Transfer Line Temperature | 250°C to prevent condensation. |
| Humidification | A humidified air stream is mixed with the column effluent to prevent nasal passage dehydration for the assessor.[8] |
| Assessor | A trained panelist sniffs the port continuously throughout the run. |
| Data Recording | The assessor uses software with a joystick or microphone to record the retention time, duration, and a qualitative descriptor for each perceived odor.[8] The output is the olfactogram. |
Protocol 3: Data Acquisition and Interpretation
GC-O data can be acquired using several methods to evaluate the relative importance of each odorant.[4][5]
-
Detection Frequency: Multiple assessors (typically 4-8) analyze the same sample. The results are combined to create a frequency olfactogram, where the y-axis represents the number of assessors who detected an odor at a specific retention time. This method minimizes individual assessor bias.[17]
-
Aroma Extract Dilution Analysis (AEDA): The sample extract is serially diluted (e.g., 1:2, 1:4, 1:8, etc.) and each dilution is analyzed by GC-O. The highest dilution at which an odor is still perceived is recorded as its Flavor Dilution (FD) factor.[8] Compounds with higher FD factors are considered more potent contributors to the overall aroma.
-
Direct Intensity Measurement: The assessor rates the perceived intensity of each odor on a predefined scale (e.g., a 5-point scale from "no odor" to "very strong"). The intensity is plotted against retention time to create an olfactogram.[4]
Data Analysis Steps:
-
Overlay the olfactogram (from any of the methods above) with the total ion chromatogram (TIC) from the MS.[8]
-
For each odor peak in the olfactogram, examine the corresponding chemical peak in the chromatogram.
-
Identify the compound by comparing its mass spectrum with a spectral library (e.g., NIST, Wiley) and by comparing its calculated Linear Retention Index (LRI) with literature values.[9]
Data Presentation
The following table summarizes data for several volatile sesquiterpenoids, including their typical odor descriptors, which are critical for GC-O analysis.
Table 2: Examples of Volatile Sesquiterpenoids and their Odor Characteristics
| Compound Name | Typical Odor Descriptors |
| β-Caryophyllene | Woody, spicy, peppery[16] |
| α-Humulene | Woody, earthy, hoppy[1] |
| Germacrene D | Woody, spicy, floral[9] |
| α-Farnesene | Green, floral, citrusy |
| δ-Cadinene | Woody, herbaceous, slightly sweet[1] |
| α-Selinene | Woody, spicy |
| Spathulenol | Earthy, woody[15] |
| α-Bisabolol | Floral, sweet, chamomile-like[15] |
| α-Copaene | Spicy, woody[9][12] |
| Alloaromadendrene | Woody, spicy[16] |
Visualized Workflow and Logic
The following diagrams illustrate the logical workflow of a typical GC-O experiment for sesquiterpenoid analysis.
Caption: GC-O experimental workflow from sample preparation to final identification.
Caption: Logical flow for interpreting and correlating GC-MS and olfactometry data.
References
- 1. cropj.com [cropj.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 6. aidic.it [aidic.it]
- 7. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 8. osmotech.it [osmotech.it]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. thecbggurus.com [thecbggurus.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Composition, concentration, and oxidant reactivity of sesquiterpenes in the southeastern U.S. - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00059H [pubs.rsc.org]
- 17. gc-olfactometry; PHASER publications [glsciences.eu]
Application Notes and Protocols: Cell-Based Assays for Determining the Anti-Inflammatory Effects of Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenoids, a diverse class of naturally occurring 15-carbon isoprenoids, have garnered significant attention in drug discovery for their broad range of biological activities, including potent anti-inflammatory properties.[1] These compounds can modulate key signaling pathways and reduce the production of inflammatory mediators, making them promising candidates for the development of novel anti-inflammatory therapeutics.[1]
This document provides detailed application notes and standardized protocols for essential cell-based assays to evaluate the anti-inflammatory effects of sesquiterpenoids. The focus is on assays that quantify the production of key inflammatory mediators—nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α)—in response to an inflammatory stimulus in a cellular model. The murine macrophage cell line, RAW 264.7, is highlighted as a robust and widely used model for these studies.[2][3]
Key Inflammatory Pathways Modulated by Sesquiterpenoids
Sesquiterpenoids primarily exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][4] These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the expression and release of pro-inflammatory mediators.
Data Presentation: Anti-Inflammatory Activity of Sesquiterpenoids
The following tables summarize the inhibitory effects of various sesquiterpenoids on the production of nitric oxide and other inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production by Sesquiterpenoids in LPS-stimulated RAW 264.7 Macrophages
| Sesquiterpenoid | Source | IC50 (µM) | Reference |
| Compound 4 | Artemisia freyniana | 10.8 | [5] |
| Compound 5 | Artemisia freyniana | 12.6 | [5] |
| Compound 9 | Artemisia freyniana | 11.7 | [5] |
| Procurcumenol | Curcuma zedoaria | 75 | [6] |
| Epiprocurcumenol | Curcuma zedoaria | 77 | [6] |
Table 2: Inhibition of COX-2 and iNOS by Sesquiterpenoids in LPS-stimulated RAW 264.7 Macrophages
| Sesquiterpenoid | Source | COX-2 IC50 (µg/mL) | iNOS IC50 (µg/mL) | Reference |
| Xanthorrhizol | Curcuma xanthorrhiza | 0.2 | 1.0 | [7] |
| β-turmerone | Curcuma zedoaria | 1.6 | 4.6 | [7] |
| ar-turmerone | Curcuma zedoaria | 5.2 | 3.2 | [7] |
Table 3: Qualitative Anti-inflammatory Effects of Sesquiterpenoids
| Sesquiterpenoid | Effect | Cell Line | Reference |
| Salviplenoid A | Significantly decreased NO and TNF-α release | RAW 264.7 | [4] |
| α-humulene | Dose-dependent inhibition of IL-6 release (up to 60%) | THP-1 | [8] |
| Budlein A | Decreased TNF-α production | Bone marrow-derived macrophages | [9] |
Experimental Workflow
Experimental Protocols
Cell Culture and Treatment
This initial step is crucial for all subsequent assays.
-
Cell Line: Murine macrophage RAW 264.7 cells.[3]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[10]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[10]
-
Procedure:
-
Seed RAW 264.7 cells in 96-well or 24-well plates at a density of 1.5 x 10^5 to 5 x 10^5 cells/well, depending on the assay requirements.[3][10]
-
Allow the cells to adhere and grow for 18-24 hours.
-
Pre-treat the cells with various concentrations of the sesquiterpenoid compounds for 1-4 hours.[10]
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.[3] Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells with media only).
-
Incubate the plates for the desired time period (typically 12-24 hours) to allow for the production of inflammatory mediators.[10]
-
After incubation, collect the cell culture supernatants for analysis.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[2]
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which is measured spectrophotometrically.[2][3]
-
Reagents:
-
Griess Reagent: A mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.[3]
-
Sodium Nitrite Standard: For generating a standard curve.
-
-
Protocol:
-
Collect 100 µL of cell culture supernatant from each well of the treated plate.[3]
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[3]
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.[3]
-
Measure the absorbance at 540-550 nm using a microplate reader.[2][3]
-
Quantify the nitrite concentration in the samples by comparing their absorbance to a sodium nitrite standard curve.
-
Prostaglandin E2 (PGE2) Measurement (Competitive ELISA)
This assay quantifies the amount of PGE2 released into the cell culture supernatant.
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) where PGE2 in the sample competes with a fixed amount of labeled PGE2 for binding to a limited number of antibodies. The signal is inversely proportional to the amount of PGE2 in the sample.[11]
-
Materials: A commercial PGE2 ELISA kit is recommended for standardized results.
-
General Protocol (refer to the specific kit manual for details):
-
Prepare PGE2 standards and samples (cell culture supernatants).
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated PGE2 to the wells and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
Calculate the PGE2 concentration in the samples based on the standard curve.
-
Pro-inflammatory Cytokine (TNF-α) Measurement (Sandwich ELISA)
This assay measures the concentration of specific pro-inflammatory cytokines, such as TNF-α, in the cell culture supernatant.
-
Principle: A sandwich ELISA where the cytokine is captured between two specific antibodies. The signal is directly proportional to the amount of cytokine present.[12]
-
Materials: A commercial TNF-α ELISA kit is recommended.[12][13]
-
General Protocol (refer to the specific kit manual for details): [12][13]
-
Add standards and samples (cell culture supernatants) to the wells of the capture antibody-coated microplate and incubate.
-
Wash the plate and add the detection antibody. Incubate.
-
Wash the plate and add the enzyme-linked secondary antibody (e.g., streptavidin-HRP). Incubate.
-
Wash the plate and add the substrate solution for color development.
-
Stop the reaction and measure the absorbance.
-
Calculate the cytokine concentration from the standard curve.
-
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively screen and characterize the anti-inflammatory potential of sesquiterpenoids. By employing these standardized cell-based assays, it is possible to obtain reliable and reproducible data on the inhibition of key inflammatory mediators and to elucidate the underlying mechanisms of action, thereby accelerating the discovery and development of novel anti-inflammatory agents from natural sources.
References
- 1. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 6. A curcuminoid and two sesquiterpenoids from Curcuma zedoaria as inhibitors of nitric oxide synthesis in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An ELISA for PGE2 utilizing monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Sesquiterpenoids from Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sesquiterpenoids, a large class of C15 isoprenoids, are secondary metabolites ubiquitously found in the plant kingdom, with a significant presence in the Asteraceae family.[1] These compounds exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiparasitic properties, making them promising candidates for drug discovery and development.[1] The effective isolation and purification of sesquiterpenoids from complex plant matrices are crucial for their structural elucidation, biological activity assessment, and subsequent development into therapeutic agents.[1]
This document provides detailed application notes and experimental protocols for various methods of isolating and purifying sesquiterpenoids from plant extracts, ranging from traditional techniques to modern chromatographic methods.
General Workflow for Sesquiterpenoid Isolation and Purification
The isolation and purification of sesquiterpenoids is a multi-step process that begins with the extraction from plant material, followed by a series of purification steps to isolate the compounds of interest. The general workflow is depicted below.
Caption: General workflow for sesquiterpenoid purification.
Extraction Methods
The initial step in isolating sesquiterpenoids is their extraction from the plant material. The choice of extraction method depends on the volatility and polarity of the target compounds.[2]
Solvent Extraction
Solvent extraction is a common method for extracting a broad range of secondary metabolites.[1] Polar organic solvents are often used to extract sesquiterpene lactones.[3]
Protocol 1: Maceration with Ethanol (B145695)
This protocol describes a general procedure for the solvent extraction of sesquiterpenoids using ethanol.
Materials:
-
Dried and powdered plant material
-
95% Ethanol (EtOH)
-
Maceration vessel
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Macerate the dried and powdered plant material (e.g., 10.0 kg) with 95% EtOH (e.g., 100 L) at room temperature for 3 days. This process is often repeated three times to ensure exhaustive extraction.[4][5]
-
Combine the ethanol extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.[4]
Steam Distillation
Steam distillation is suitable for the extraction of volatile sesquiterpenoids, which are often components of essential oils.[2][6] This method takes advantage of the volatility of the compounds to separate them from non-volatile plant material.[2]
Protocol 2: Steam Distillation
This protocol outlines the general steps for steam distillation.
Materials:
-
Fresh or dried plant material
-
Steam distillation apparatus (boiling flask, biomass flask, condenser, receiver)
-
Heating source (e.g., hot plate)
-
Separatory funnel
Procedure:
-
Place the plant material in the biomass flask of the steam distillation unit.
-
Heat water in the boiling flask to generate steam, which then passes through the biomass.[2]
-
The steam will carry the volatile sesquiterpenoids to the condenser.[6]
-
The condensed mixture of water and essential oil is collected in the receiver.[2]
-
As essential oils are generally immiscible with water, they will form a separate layer and can be separated using a separatory funnel.[7]
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, most commonly using carbon dioxide (CO₂), is a green technology that offers high selectivity and purity of extracts.[8][9] Supercritical CO₂ is an excellent solvent for nonpolar and low molecular weight compounds.[8]
Protocol 3: Supercritical CO₂ Extraction
This protocol provides a general outline for SFE.
Materials:
-
Dried and milled plant material
-
Supercritical fluid extractor
-
CO₂ source
-
Co-solvent (e.g., ethanol) (optional)
Procedure:
-
The dried and milled plant material is packed into the extraction vessel.
-
CO₂ is pumped into the system and heated and pressurized to bring it to a supercritical state (above 31 °C and 74 bar).[10]
-
The supercritical CO₂ flows through the plant material, dissolving the sesquiterpenoids.[10]
-
The pressure is then reduced in a separator, causing the CO₂ to lose its solvent power and the extracted compounds to precipitate for collection.[10]
-
The addition of a co-solvent like ethanol can modify the polarity of the supercritical fluid to enhance the extraction of more polar sesquiterpenoids.[8][10]
Purification Methods
Following initial extraction, the crude extract contains a complex mixture of compounds. Various purification techniques are employed to isolate the target sesquiterpenoids.
Liquid-Liquid Partitioning
This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is a common first step to fractionate the crude extract based on polarity.[4]
Protocol 4: Liquid-Liquid Partitioning
This protocol describes the fractionation of a crude extract.
Materials:
-
Crude extract
-
Distilled water
-
Immiscible organic solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol)
-
Separatory funnel
Procedure:
-
Suspend the crude extract in distilled water.[4]
-
Perform sequential partitioning with solvents of increasing polarity.[4] a. First, partition with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar compounds.[4] b. Next, partition the remaining aqueous layer with a medium-polarity solvent such as ethyl acetate. c. Finally, partition the aqueous layer with a polar solvent like n-butanol.[4]
-
Collect each organic fraction separately and concentrate them to yield fractions enriched with compounds of corresponding polarity.
Column Chromatography
Column chromatography is a widely used technique for the separation of compounds from a mixture. Silica (B1680970) gel is a common stationary phase for the purification of sesquiterpenoids.
Protocol 5: Silica Gel Column Chromatography
This protocol details the steps for silica gel column chromatography.
Materials:
-
Glass column
-
Silica gel for column chromatography
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, methanol)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates for monitoring
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into the glass column.
-
Sample Loading: Dissolve the fraction to be purified (e.g., the ethyl acetate fraction) in a minimal amount of the initial mobile phase and load it onto the column.[4]
-
Elution: Elute the column with a solvent system of increasing polarity (gradient elution). Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
Fraction Collection: Collect the eluate in separate fractions using a fraction collector.[4]
-
TLC Analysis: Monitor the separation by analyzing the collected fractions using TLC. Combine fractions containing the same compound(s).[4]
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample.[5] It is particularly effective for separating compounds with similar structures.[5]
Caption: Workflow for HSCCC purification of sesquiterpenoids.
Protocol 6: HSCCC Separation
This protocol provides a general procedure for HSCCC.
Materials:
-
HSCCC instrument
-
Two-phase solvent system (e.g., n-hexane–ethyl acetate–methanol–water)
-
Sample fraction dissolved in the solvent system
-
HPLC for purity analysis
Procedure:
-
Solvent System Selection: Select a suitable two-phase solvent system where the target compounds have an ideal partition coefficient (K) between 0.5 and 2.0.[5]
-
System Preparation: Fill the coil column with the stationary phase (typically the upper phase).[5]
-
Equilibration: Rotate the apparatus at a specific speed (e.g., 900 rpm) and pump the mobile phase (typically the lower phase) through the system until hydrodynamic equilibrium is reached.[5]
-
Sample Injection: Inject the sample solution into the system.[5]
-
Elution and Detection: Continuously pump the mobile phase and monitor the effluent with a UV detector.[5]
-
Fraction Collection: Collect the fractions corresponding to the detector peaks.
-
Purity Analysis: Analyze the purity of the isolated compounds in each fraction using HPLC.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the isolation and purification of sesquiterpenoids.
Table 1: Yield of Sesquiterpenoids from Different Extraction Methods
| Plant Material | Extraction Method | Sesquiterpenoid(s) | Yield | Reference |
| Calomeria amaranthoides | Steam Distillation | Sesquiterpene-rich oil | 0.56% | [11] |
| Cichorium intybus L. roots | Supercritical CO₂ Extraction | Sesquiterpene Lactones | 0.09% | [8] |
| Eupatorium lindleyanum DC. | Solvent Extraction (Ethanol) | n-Butanol fraction | 68.21 g from 10 kg | [5] |
| Vernonia amygdalina | Solvent Extraction (Methanol) | Crude Extract | 16 g from 500 g | [12] |
| Field Muskmelon Seed | Soxhlet Extraction | Oil | 34.47% | [13] |
| Field Muskmelon Seed | Organic Solvent Extraction | Oil | 24.64% | [13] |
| Field Muskmelon Seed | Press Extraction | Oil | 22.90% | [13] |
| Field Muskmelon Seed | Aqueous Extraction | Oil | 18.57% | [13] |
Table 2: Purity of Sesquiterpenoids Purified by HSCCC
| Plant/Source | Starting Material | Isolated Sesquiterpenoids | Purity | Reference |
| Eupatorium lindleyanum DC. | 540 mg n-butanol fraction | 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 91.8% | [5] |
| Eupalinolide A | 97.9% | [5] | ||
| Eupalinolide B | 97.1% | [5] | ||
| Germacrene A fermentation broth | 500 mg crude sample | β-elemene | 97.1% | [14] |
| Germacrene A | 95.2% | [14] | ||
| γ-selinene | 98.2% | [14] | ||
| β-selinene | 96.3% | [14] | ||
| α-selinene | 98.5% | [14] | ||
| Dalbergia odorifera | Volatile oil | Five sesquiterpenoids | >91% | [15] |
Conclusion
The successful isolation and purification of sesquiterpenoids from plant extracts require a systematic approach that combines an appropriate extraction method with one or more purification techniques. The choice of methodology is dictated by the physicochemical properties of the target sesquiterpenoids and the composition of the plant matrix. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and optimize their purification strategies for these valuable natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. engineering.iastate.edu [engineering.iastate.edu]
- 3. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. Steam distillation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. iiste.org [iiste.org]
- 13. mdpi.com [mdpi.com]
- 14. Silver Ion-Complexation High-Speed Countercurrent Chromatography Coupled with Prep-HPLC for Separation of Sesquiterpenoids from Germacrene A Fermentation Broth | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophysiological Techniques for Studying Sesquiterpenoid Effects on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for investigating the modulatory effects of sesquiterpenoids on various ion channels using electrophysiological techniques. The information is intended to guide researchers in designing and executing experiments to characterize the interactions between this important class of natural compounds and key physiological targets.
Introduction to Sesquiterpenoids and Ion Channels
Sesquiterpenoids are a diverse class of naturally occurring 15-carbon isoprenoids found in many plants and are known for their wide range of biological activities. Many of these effects are mediated through the modulation of ion channels, which are integral membrane proteins that control the flow of ions across cellular membranes, playing critical roles in neuronal signaling, muscle contraction, and other physiological processes. Understanding how sesquiterpenoids interact with ion channels is crucial for drug discovery and development, particularly in the areas of pain, inflammation, and neurological disorders.
Electrophysiological techniques, such as patch-clamp and voltage-clamp, are powerful tools for studying these interactions as they allow for the direct measurement of ion channel activity with high temporal and spatial resolution.
Key Electrophysiological Techniques
Patch-Clamp Electrophysiology
The patch-clamp technique allows for the recording of ionic currents through single or multiple ion channels in a small patch of cell membrane.[1] Different configurations of this technique can be employed depending on the experimental goals:
-
Whole-Cell Recording : This configuration allows for the measurement of the sum of currents from all ion channels in the entire cell membrane. It is particularly useful for studying the overall effect of a sesquiterpenoid on a specific cell type.[2]
-
Inside-Out Patch Recording : In this setup, a patch of the membrane is excised with the intracellular surface facing the bath solution. This allows for the direct application of sesquiterpenoids to the intracellular side of the ion channels, which is useful for studying channels modulated by intracellular signaling molecules.
-
Outside-Out Patch Recording : Here, a patch of the membrane is excised with the extracellular surface facing the bath solution. This is ideal for studying the effects of extracellularly applied sesquiterpenoids on ligand-gated ion channels.
Two-Electrode Voltage-Clamp (TEVC)
TEVC is commonly used with large cells, such as Xenopus oocytes, that have been engineered to express a specific ion channel of interest. One electrode measures the membrane potential, while the other injects the current necessary to clamp the membrane potential at a desired level. This technique is well-suited for high-throughput screening of the effects of sesquiterpenoids on specific ion channel subtypes.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of selected sesquiterpenoids on various ion channels, as determined by electrophysiological studies.
| Sesquiterpenoid | Ion Channel | Cell Type | Electrophysiological Technique | Key Findings | Reference(s) |
| α-Humulene | TRPV1 | HEK293 cells, DRG neurons | Whole-cell patch-clamp | Inhibits capsaicin-activated TRPV1 currents. Inhibition is more pronounced at lower capsaicin (B1668287) concentrations. | [4] |
| Nootkatone | KCa3.1 | CHO cells | Whole-cell patch-clamp | Inhibits KCa3.1 currents in a concentration-dependent manner. | |
| Parthenolide (B1678480) | TRPA1 | HEK293 cells, Trigeminal neurons | Whole-cell patch-clamp, Calcium imaging | Acts as a partial agonist, initially activating and then desensitizing the TRPA1 channel. This leads to the inhibition of Calcitonin Gene-Related Peptide (CGRP) release. | [4][5][6] |
| Bilobalide (B1667068) | GABAA Receptor | Xenopus oocytes, Rat cortical synaptoneurosomes | Two-electrode voltage-clamp, 36Cl- flux assay | Acts as a non-competitive antagonist of GABAA receptors, inhibiting GABA-induced chloride currents. | [3][7][8][9] |
| Zerumbone (B192701) | Potassium Channels (Kv, KATP, KCa) | in vivo (mouse model) | Behavioral assays with channel blockers | The analgesic effects of zerumbone are mediated through the activation of various potassium channels and also involve opioid receptors. | [10][11] |
Table 1: Effects of Sesquiterpenoids on Ion Channels
| Sesquiterpenoid | Ion Channel | IC50 / EC50 | Notes | Reference(s) |
| Bilobalide | GABAA Receptor (α1β2γ2L) | IC50 = 4.6 ± 0.5 µM | Antagonist activity against 40 µM GABA. | [3] |
| Bilobalide | GABAA Receptor | IC50 = 39 µM | Inhibition of GABA-induced 36Cl- uptake. | [7] |
Table 2: Potency of Sesquiterpenoids on Ion Channels
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Sesquiterpenoid Effects on TRP Channels
This protocol is adapted for studying the effects of sesquiterpenoids like parthenolide on TRPA1 channels expressed in HEK293 cells.
Materials:
-
HEK293 cells stably or transiently expressing the TRP channel of interest.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH).
-
Sesquiterpenoid stock solution (e.g., Parthenolide in DMSO).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Preparation: Plate the transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Record baseline currents.
-
Apply the TRP channel agonist (e.g., mustard oil for TRPA1) to elicit a control current response.
-
Wash out the agonist.
-
Perfuse the cell with the external solution containing the desired concentration of the sesquiterpenoid for a few minutes.
-
Co-apply the agonist and the sesquiterpenoid and record the current response.
-
To test for desensitization, after an initial application of the sesquiterpenoid, wash it out and re-apply the agonist alone.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the sesquiterpenoid. Calculate the percentage of inhibition or potentiation. For partial agonists, measure the initial activation and subsequent desensitization.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording of Sesquiterpenoid Effects on GABAA Receptors
This protocol is suitable for studying the effects of sesquiterpenoids like bilobalide on GABAA receptors expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the GABAA receptor.
-
ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH 7.5 with NaOH).
-
Microinjection setup.
-
TEVC amplifier and data acquisition system.
-
Glass electrodes for voltage and current.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject the oocytes with the cRNA for the GABAA receptor subunits and incubate for 2-5 days.
-
-
Electrode Preparation: Pull glass electrodes to a resistance of 0.5-2 MΩ and fill with 3 M KCl.
-
Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with the two electrodes.
-
Clamp the oocyte membrane at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Record the baseline holding current.
-
Apply GABA at its EC50 concentration to elicit a control chloride current.
-
Wash out the GABA.
-
Pre-incubate the oocyte with the desired concentration of the sesquiterpenoid (e.g., bilobalide) for a few minutes.
-
Co-apply GABA and the sesquiterpenoid and record the current.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the sesquiterpenoid. Construct a concentration-response curve to determine the IC50 for the antagonistic effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by sesquiterpenoids and the general experimental workflows for their study.
Caption: Signaling pathway of parthenolide's effect on TRPA1 channels.
Caption: Proposed signaling pathway for zerumbone-induced analgesia.
Caption: General experimental workflow for studying sesquiterpenoid effects.
Conclusion
The electrophysiological techniques outlined in these application notes provide a robust framework for characterizing the interactions of sesquiterpenoids with ion channels. By following these protocols and utilizing the provided quantitative data as a reference, researchers can effectively investigate the mechanisms of action of these natural products, paving the way for the development of novel therapeutics. Careful experimental design and data analysis are paramount to obtaining reliable and reproducible results in this exciting field of research.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. Bilobalide, a sesquiterpene trilactone from Ginkgo biloba, is an antagonist at recombinant alpha1beta2gamma2L GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parthenolide inhibits nociception and neurogenic vasodilatation in the trigeminovascular system by targeting TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide inhibits nociception and neurogenic vasodilatation in the trigeminovascular system by targeting the TRPA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of GABAergic antagonism in the neuroprotective effects of bilobalide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of bilobalide, ginkgolide B and picrotoxinin on GABAA receptor modulation by structurally diverse positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zerumbone-Induced Analgesia Modulated via Potassium Channels and Opioid Receptors in Chronic Constriction Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the resolution of co-eluting sesquiterpenoid isomers
Welcome to the technical support center for improving the resolution of co-eluting sesquiterpenoid isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: My sesquiterpenoid isomers are co-eluting on a standard 5% phenyl methyl siloxane column. What are the first steps I should take to improve separation?
A1: Before changing the column, optimizing your Gas Chromatography (GC) method parameters is the most effective first step. Co-elution is often resolved by fine-tuning the conditions to enhance the interaction differences between the isomers and the stationary phase.
Initial Troubleshooting Steps:
-
Optimize the Temperature Program: A slower temperature ramp rate (e.g., 2-5°C/minute) increases the time isomers spend interacting with the stationary phase, which can significantly improve resolution.[1] You can also introduce a short isothermal hold at a temperature just below the elution temperature of the target isomers to enhance separation.[2]
-
Adjust Carrier Gas Flow Rate: Each column has an optimal linear velocity (flow rate) for maximum efficiency. Operating at this optimal flow rate results in narrower peaks, which can resolve closely eluting compounds.[1] While it may seem counterintuitive, increasing the linear velocity can sometimes lead to better-resolved peaks.[2]
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Check Injection Parameters: Ensure you are not overloading the column, which can cause peak broadening and poor resolution.[3] If possible, try a split injection, which can improve peak shape dramatically.[2] A lower inlet temperature may also be beneficial, as some sesquiterpenoids can be thermally labile.[4]
Q2: I've optimized my GC method, but some isomers still co-elute. How do I select an alternative GC column?
A2: If method optimization is insufficient, changing the column chemistry is the next logical step. The goal is to choose a stationary phase that offers different selectivity based on chemical interactions other than just boiling point.
Column Selection Strategy:
-
Increased Polarity: For sesquiterpenoids, which are relatively non-polar, moving to a mid-polarity or high-polarity column can introduce different separation mechanisms (like dipole-dipole or pi-pi interactions) that can resolve isomers.
-
Shape Selectivity: Consider columns with unique selectivities, such as those designed for chiral separations (e.g., cyclodextrin-based columns) or those with specific functionalities that can interact differently with the isomeric structures.[5][6]
The following workflow provides a logical approach to troubleshooting co-elution issues.
Q3: What are advanced analytical techniques for separating extremely challenging sesquiterpenoid isomers?
A3: For the most complex mixtures where conventional GC fails, advanced techniques like Comprehensive Two-Dimensional Gas Chromatography (GCxGC) and Supercritical Fluid Chromatography (SFC) offer superior resolving power.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique uses two columns with different stationary phases, dramatically increasing peak capacity and separating components that would otherwise co-elute in a single-dimension separation.[7] The entire sample is subjected to both separation dimensions, providing a comprehensive analysis.[7] GCxGC is particularly powerful for separating isomers from complex matrices.[7][8]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[9] By modifying pressure and temperature, the dissolution properties of the mobile phase can be adjusted, enabling selective separation of isomers.[10] SFC can be an effective alternative to GC and HPLC, sometimes offering opposite elution orders and unique selectivity for terpenoids.[9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Active sites in the inlet or column.3. Inappropriate solvent.4. Leak in the system. | 1. Reduce sample concentration or injection volume.2. Use an inert liner and a high-quality, well-conditioned column.[11]3. Ensure the sample is dissolved in a solvent compatible with the stationary phase.4. Perform a leak check on the system.[12] |
| Inconsistent Retention Times | 1. Fluctuations in carrier gas flow rate.2. Leaks in the system.3. Column degradation or contamination. | 1. Check the gas supply and regulators for stable pressure.2. Perform a thorough leak check.3. Condition the column or trim the first few centimeters from the inlet side. If the problem persists, replace the column. |
| Loss of Resolution Over Time | 1. Column contamination from non-volatile sample components.2. Column bleed at high temperatures.3. Degradation of the stationary phase. | 1. Use a guard column and ensure proper sample cleanup.2. Operate within the column's specified temperature limits.3. Replace the column. |
Data Presentation: Column Selectivity Comparison
Choosing the right stationary phase is critical. While a standard 5% phenyl column is a good starting point, other phases offer different selectivities that can resolve problematic isomer pairs.
| Stationary Phase Type | Common Name | Selectivity Mechanism | Ideal for Separating |
| Non-Polar | 5% Phenyl Polysiloxane (e.g., DB-5, BPX5) | Primarily boiling point separation.[4][6] | General purpose, initial screening of sesquiterpene profiles. |
| Mid-Polar | 50% Phenyl Polysiloxane (e.g., DB-17) | Boiling point and moderate polarizability interactions. | Isomers with slight differences in polarity. |
| Polar (Wax) | Polyethylene Glycol (e.g., DB-WAX, Carbowax 20M) | Dipole and hydrogen-bonding interactions. | Oxygenated sesquiterpenoids and isomers with different functional groups.[6] |
| Chiral | Cyclodextrin derivatives (e.g., β-DEX) | Enantioselective inclusion complexes.[6] | Chiral sesquiterpenoid enantiomers (e.g., α-bisabolol isomers).[6] |
Experimental Protocols
Protocol 1: Optimized GC-MS Method for General Sesquiterpenoid Analysis
This protocol provides a robust starting point for separating a mixture of sesquiterpenoids.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]
-
Injection: 1 µL injection volume with a split ratio of 20:1.
-
Inlet Temperature: 250°C.[14]
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.[13]
-
Ramp at 5°C/minute to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40-400.
Protocol 2: Introduction to GCxGC for Enhanced Resolution
This outlines the conceptual workflow of a GCxGC system, designed to separate highly complex mixtures.
In a GCxGC system, the effluent from the first column is continuously trapped and then rapidly re-injected onto the second, fast-separating column.[7] This process creates a two-dimensional chromatogram with significantly greater resolving power than a single column analysis.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Optimization of GC-MS conditions based on resolution and stability of analytes for simultaneous determination of nine sesquiterpenoids in three species of Curcuma rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 13. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
- 14. Gas chromatochraphic detection of Sesquiterpenoids in Dodecane using Perkin Elmer GC 580 [protocols.io]
Optimization of extraction parameters for sesquiterpenoids from solid matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimal extraction of sesquiterpenoids from solid matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to consider when starting to optimize sesquiterpenoid extraction?
A1: Solvent choice is the most critical initial parameter. The polarity of the solvent must be matched to the polarity of the target sesquiterpenoids to ensure efficient solubilization. Sesquiterpenoids encompass a wide range of polarities, so there is no single universal solvent. A common strategy involves starting with a solvent of intermediate polarity, such as ethanol (B145695) or methanol, or performing sequential extractions with solvents of increasing polarity (e.g., hexane (B92381), then ethyl acetate (B1210297), then methanol) to fractionate the extract.[1][2][3]
Q2: How does particle size of the solid matrix affect extraction efficiency?
A2: Reducing the particle size of the plant material by grinding it into a fine powder significantly increases the surface area available for solvent contact, which generally leads to higher extraction efficiency and shorter extraction times.[2][4] For some volatile sesquiterpenes, it is recommended to freeze the plant material before grinding or to grind it under liquid nitrogen to prevent the loss of analytes due to heat generated during the process.[5]
Q3: Can increasing the extraction temperature always improve the yield?
A3: Not necessarily. While higher temperatures generally increase solvent penetration and extraction efficiency, they also pose a risk of thermal degradation for thermolabile sesquiterpenoids.[2][6] For conventional methods, an optimal range is often found between 40-80°C.[2][7][8] It is crucial to balance extraction efficiency with compound stability. For sensitive compounds, methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE), may be preferable.[9][10]
Q4: Which advanced extraction technique is best: Microwave-Assisted (MAE), Ultrasound-Assisted (UAE), or Supercritical Fluid (SFE)?
A4: The "best" technique depends on the specific research goals, including desired yield, purity, extraction time, and environmental considerations.
-
MAE is very fast and efficient, using microwave energy to heat the solvent and rupture plant cells, but carries a risk of thermal degradation if not properly controlled.[11][12]
-
UAE uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration. It is rapid, can operate at lower temperatures, and is generally less expensive to implement than MAE or SFE.[10][13]
-
SFE , typically using supercritical CO₂, is a green technology that offers high selectivity and yields pure extracts without residual organic solvents.[14][15] By tuning pressure and temperature, the solvent properties can be precisely controlled. However, the initial equipment cost is higher.[9][15]
Troubleshooting Guide
Problem 1: Low or No Yield of Target Sesquiterpenoids
-
Question: I am getting a very low yield of my target compound. What should I check first?
-
Answer:
-
Review Solvent Choice: The solvent may be inappropriate for your target sesquiterpenoid's polarity. Test a range of solvents or solvent mixtures with varying polarities.[16]
-
Check Particle Size: Ensure the plant material is finely ground to maximize surface area for extraction.[2]
-
Optimize Extraction Time & Temperature: The extraction may be incomplete. Increase the extraction time or temperature incrementally, but monitor for potential degradation of the target compound.[2][17] Over-extraction can also lead to the leaching of undesirable compounds.[2]
-
Verify Solid-to-Liquid Ratio: An insufficient volume of solvent may be used. A higher solvent-to-solid ratio can increase yield, but there is a saturation point beyond which using more solvent is inefficient.[2][12]
-
Assess Matrix Effects: The solid matrix itself may be holding onto the analytes. Consider using additives or alternative extraction methods like Solid Phase Microextraction (SPME) for analysis.[5]
-
Problem 2: The Final Extract Contains Many Impurities
-
Question: My sesquiterpenoid extract is not pure. How can I clean it up?
-
Answer:
-
Perform a Pre-Extraction Wash: Use a non-polar solvent like hexane to wash the solid matrix before the main extraction. This can effectively remove lipids, waxes, and other non-polar interferences.[2]
-
Use Sequential Extraction: Instead of a single solvent, extract the matrix sequentially with solvents of increasing polarity (e.g., hexane → ethyl acetate → ethanol). This will separate compounds into fractions based on their polarity.[3]
-
Optimize the Extraction Method: Modern techniques like SFE are highly selective and can be tuned to target specific compounds by adjusting pressure and temperature, thereby reducing the co-extraction of impurities.[15]
-
Post-Extraction Cleanup: If impurities persist, use chromatographic techniques like column chromatography or High-Speed Counter-Current Chromatography (HSCCC) for purification.[18]
-
Problem 3: Suspected Degradation of Target Compound
-
Question: I suspect my target sesquiterpenoid is degrading during extraction. How can I prevent this?
-
Answer:
-
Reduce Temperature: This is the most critical factor. Lower the temperature of your extraction process. For heat-sensitive compounds, Soxhlet extraction may be too harsh.[8]
-
Shorten Extraction Time: Minimize the exposure of the compound to heat and solvent.[2] MAE and UAE are advantageous as they are significantly faster than conventional methods.[11]
-
Switch to a Non-Thermal or Milder Method:
-
Check pH: Some sesquiterpene lactones are unstable at neutral or alkaline pH, especially at elevated temperatures. Ensure the pH of your extraction medium is appropriate if using aqueous co-solvents.[17]
-
Comparative Data on Extraction Parameters
Table 1: Effect of Solvent Type on Sesquiterpenoid Extraction Yield
| Plant Matrix | Extraction Method | Solvent | Yield/Compound Content | Reference |
| Serevenia buxifolia | Maceration | Hexane:Acetone (1:1) | 842.59 mg linalool/g DW | [20] |
| Serevenia buxifolia | Maceration | Acetone | 787.04 mg linalool/g DW | [20] |
| Serevenia buxifolia | Maceration | Hexane:Ethyl Acetate (1:1) | 601.85 mg linalool/g DW | [20] |
| Andrographis paniculata | Soxhlet | Methanol | 2.89% (Andrographolide) | [16] |
| Andrographis paniculata | Soxhlet | Ethanol | 2.11% (Andrographolide) | [16] |
| Andrographis paniculata | Soxhlet | Acetone | 1.03% (Andrographolide) | [16] |
Table 2: Optimization of Microwave-Assisted Extraction (MAE) Parameters
| Plant Matrix | Parameter Optimized | Optimal Condition | Resulting Yield | Reference |
| Inula helenium | Microwave Power | 300 W | 53.77 mg/g (Alantolactone) | [11] |
| Inula helenium | Irradiation Time | 5 min | 54.17 mg/g (Alantolactone) | [11] |
| Inula helenium | Liquid/Sample Ratio | 30:1 mL/g | 54.99 mg/g (Alantolactone) | [11] |
| Cinnamomum iners | Microwave Power | 214.24 W | 18.56% (Crude Extract) | [12] |
| Cinnamomum iners | Extraction Time | 25 min | 18.56% (Crude Extract) | [12] |
Table 3: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters
| Plant Matrix | Parameter Optimized | Optimal Condition | Resulting Yield | Reference |
| Gomphrena celosioides | Temperature | 78.2 °C | 2.337% (Triterpenoid Saponins) | [21] |
| Gomphrena celosioides | Time | 33.6 min | 2.337% (Triterpenoid Saponins) | [21] |
| Gomphrena celosioides | Solvent/Sample Ratio | 26.1:1 mL/g | 2.337% (Triterpenoid Saponins) | [21] |
| Abelmoschus sagittifolius | Ultrasonic Power | 600 W | 69 mg/g (Terpenoids) | [10] |
| Abelmoschus sagittifolius | Liquid-to-Solid Ratio | 40 mL/g | 111 mg/g (Terpenoids, UMAE) | [10] |
Table 4: Optimization of Supercritical Fluid Extraction (SFE) Parameters
| Plant Matrix | Pressure (bar) | Temperature (°C) | Co-solvent | Resulting Yield | Reference |
| Cichorium intybus | 350 | 40 | 10% Ethanol | 53 µg/mg (Sesquiterpene Lactones) | [9] |
| Cichorium intybus | 300 | 50 | 10% Ethanol | 10 mg/g (Crude Extract) | [9] |
| Tobacco | 27.6 MPa (276 bar) | 60 | None | ~1.4% (Solanesol) | [22] |
Visualized Workflows and Logic
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Sesquiterpenoids from the Inflorescence of Ambrosia artemisiifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 6. Environmental Change Is Reshaping the Temperature Sensitivity of Sesquiterpene Emissions and Their Atmospheric Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave‐assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Microwave- and Ultrasound-Assisted Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology [mdpi.com]
- 14. tsijournals.com [tsijournals.com]
- 15. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biozoojournals.ro [biozoojournals.ro]
- 22. uvadoc.uva.es [uvadoc.uva.es]
Technical Support Center: Solving Sesquiterpenoid Solubility in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dissolving sesquiterpenoids in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why are sesquiterpenoids so difficult to dissolve in aqueous buffers?
A1: Sesquiterpenoids are a class of naturally occurring compounds characterized by a 15-carbon backbone. Their chemical structure is predominantly lipophilic (fat-soluble) with a high number of carbon-hydrogen bonds and often a lack of ionizable functional groups. This makes them inherently poorly soluble in polar solvents like water and aqueous buffers.
Q2: What is the first step I should take when encountering a solubility issue with a new sesquiterpenoid?
A2: The first step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common choices due to their high solvating power for a wide range of hydrophobic compounds and their miscibility with aqueous solutions.[1]
Q3: What is the maximum recommended final concentration of an organic solvent (like DMSO) in my cell-based assay?
A3: It is crucial to keep the final concentration of the organic solvent as low as possible, typically at or below 0.1% (v/v), to avoid solvent-induced artifacts or cytotoxicity.[2] The sensitivity to solvents is highly cell-line specific, so it is best to perform a solvent tolerance test for your particular cells.[3]
Q4: My sesquiterpenoid precipitates when I dilute the organic stock solution into my aqueous buffer. What is happening?
A4: This phenomenon, often called "solvent-shifting" precipitation, occurs when the concentrated stock solution in an organic solvent is introduced into the aqueous buffer. The dramatic decrease in the percentage of the organic solvent renders the buffer incapable of maintaining the solubility of the lipophilic sesquiterpenoid, causing it to crash out of solution.[4]
Q5: Are there alternatives to using organic co-solvents?
A5: Yes, several alternative methods can be employed to improve the aqueous solubility of sesquiterpenoids. These include the use of surfactants, cyclodextrins, and lipid-based carriers like liposomes or nanoparticles. Each method has its own advantages and is suitable for different experimental needs.
Troubleshooting Guides
Issue 1: Sesquiterpenoid precipitates immediately upon addition to the aqueous buffer.
This is a common and frustrating issue. Here is a workflow to diagnose and solve the problem:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: The aqueous solution of the sesquiterpenoid is initially clear but becomes cloudy or shows precipitation over time.
| Possible Cause | Troubleshooting Steps |
| Metastable Supersaturated Solution | The initial concentration may be above the thermodynamic solubility limit. Solution: Reduce the final concentration of the sesquiterpenoid. |
| Temperature Fluctuations | A decrease in temperature can significantly reduce the solubility of many compounds. Solution: Store and use the solution at a constant, controlled temperature. |
| Compound Instability | The sesquiterpenoid may be degrading over time, and the degradation products could be less soluble. Solution: Prepare fresh solutions for each experiment and avoid long-term storage in aqueous buffers. |
| Interaction with Buffer Components | Salts or proteins in the buffer may be interacting with the sesquiterpenoid, causing it to precipitate. Solution: Test the solubility in a simpler buffer system (e.g., PBS) to identify problematic components. |
Quantitative Solubility Data of Common Sesquiterpenoids
The following table summarizes the solubility of several common sesquiterpenoids in various solvents. This data can serve as a starting point for selecting an appropriate solubilization strategy.
| Sesquiterpenoid | Solvent/System | Solubility |
| Artemisinin | Ethanol | ~16 mg/mL |
| DMSO | ~10 mg/mL | |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[5] | |
| Parthenolide | Ethanol | ~30 mg/mL |
| DMSO | ~20 mg/mL | |
| Dimethyl formamide (DMF) | ~20 mg/mL | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[6] | |
| β-Caryophyllene | Ethanol | ≥ 176.67 mg/mL[7] |
| DMSO | < 1 mg/mL (insoluble or slightly soluble)[7] | |
| Water | < 0.1 mg/mL (insoluble)[7] | |
| (-)-Caryophyllene oxide | Ethanol | ~30 mg/mL |
| DMSO | ~10 mg/mL | |
| Dimethyl formamide | ~20 mg/mL | |
| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL[8] | |
| Zerumbone | Water (25°C) | ~1.296 mg/L[9] |
| Ethanol | Soluble | |
| DMSO | Soluble[10] | |
| Nanosuspension (0.1% HPMC) | 32.11 ± 1.17 µg/mL[11] | |
| α-Bisabolol | Water | Poorly soluble/Insoluble[5][12] |
| Ethanol | Soluble[5][12] | |
| Glycerine | Poorly soluble[12] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
This protocol describes the preparation of a working solution of a sesquiterpenoid in an aqueous buffer using DMSO as a co-solvent.
-
Prepare a Concentrated Stock Solution:
-
Weigh out a precise amount of the sesquiterpenoid powder.
-
Dissolve the powder in a minimal amount of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. This stock solution can be stored at -20°C or -80°C.
-
-
Prepare the Working Solution:
-
Thaw the stock solution completely and vortex gently.
-
Perform a serial dilution of the stock solution in your pre-warmed aqueous buffer (e.g., cell culture medium).
-
Crucially, add the stock solution to the buffer while gently vortexing or swirling the tube. This ensures rapid and uniform mixing, minimizing localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO is kept to a minimum, ideally ≤ 0.1%.[2]
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the aqueous buffer without the sesquiterpenoid. This is essential to account for any effects of the solvent on your experimental system.[2]
-
Protocol 2: Solubilization using a Surfactant (Tween® 20)
Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
-
Prepare a Surfactant Stock Solution:
-
Prepare a 10% (w/v) stock solution of Tween® 20 in sterile, distilled water.
-
Filter-sterilize the solution through a 0.22 µm filter.
-
-
Prepare the Sesquiterpenoid-Surfactant Mixture:
-
In a separate tube, add the required amount of sesquiterpenoid stock solution (in a minimal amount of organic solvent like ethanol).
-
Add the 10% Tween® 20 stock solution to achieve a final concentration of 0.1-1% Tween® 20 in this mixture.
-
Vortex thoroughly to ensure the sesquiterpenoid is dispersed within the surfactant micelles.
-
-
Prepare the Final Working Solution:
-
Add the sesquiterpenoid-surfactant mixture to your pre-warmed aqueous buffer to achieve the desired final concentration of the sesquiterpenoid.
-
The final concentration of Tween® 20 should be kept as low as possible (typically 0.01-0.1%) as surfactants can have their own biological effects.[11]
-
Protocol 3: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
-
Prepare a Cyclodextrin (B1172386) Solution:
-
Dissolve an excess of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer with stirring.
-
-
Form the Inclusion Complex:
-
Add the sesquiterpenoid (either as a powder or a concentrated solution in a minimal amount of organic solvent) to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature or with gentle heating (if the compound is stable) for several hours to overnight to allow for the formation of the inclusion complex.
-
-
Prepare the Final Solution:
-
After the incubation period, centrifuge or filter the solution to remove any undissolved sesquiterpenoid.
-
The clear supernatant contains the solubilized sesquiterpenoid-cyclodextrin complex. The concentration of the sesquiterpenoid in the supernatant can be determined using a suitable analytical method like HPLC.
-
Signaling Pathways
Many sesquiterpenoids exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Parthenolide and the NF-κB Signaling Pathway
Parthenolide, a sesquiterpenoid lactone, is a well-known inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival.
Caption: Parthenolide inhibits the NF-κB signaling pathway.
Sesquiterpenoid-Induced Apoptosis
Many cytotoxic sesquiterpenoids induce programmed cell death, or apoptosis, in cancer cells. This process is tightly regulated and can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic program.
Caption: General overview of sesquiterpenoid-induced apoptosis.
References
- 1. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective [mdpi.com]
- 2. Bisabolol - Wikipedia [en.wikipedia.org]
- 3. media.knowde.com [media.knowde.com]
- 4. scispace.com [scispace.com]
- 5. biomedrb.com [biomedrb.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Development and In Vitro Evaluation of a Zerumbone Loaded Nanosuspension Drug Delivery System | MDPI [mdpi.com]
- 8. ALPHA BISABOLOL - Ataman Kimya [atamanchemicals.com]
- 9. scent.vn [scent.vn]
- 10. Bisabolol | C15H26O | CID 1549992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Sesquiterpenoids for X-ray Diffraction
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the crystallization of sesquiterpenoids for X-ray diffraction analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the crystallization of sesquiterpenoids.
Q1: I am not getting any crystals. What are the most common causes and how can I troubleshoot this?
Failure to obtain crystals typically indicates that the solution is not reaching the necessary level of supersaturation or that nucleation is inhibited.[1]
Troubleshooting Steps:
-
Verify Sample Purity: Impurities can significantly interfere with crystal lattice formation.[1][2] Ensure your sesquiterpenoid sample is highly pure. If necessary, perform an additional purification step.
-
Solvent System Optimization: The solubility of your compound in the chosen solvent might be too high.[1] A systematic solvent screening is crucial to find a system where the sesquiterpenoid has moderate solubility.[1] An ideal solvent is one that only partially dissolves the material, allowing for nucleation with small changes in concentration or temperature.[3]
-
Increase Concentration: The concentration of your compound may be too low to induce crystallization.[1] Carefully increase the concentration and repeat the experiment. A concentration similar to that used for NMR samples is a good starting point.[3]
-
Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation may need to be initiated.[4]
-
Scratching: Use a glass rod to gently scratch the inside surface of the container.[3][4] This creates microscopic imperfections that can serve as nucleation sites.[3]
-
Seeding: Introduce a "seed crystal"—a tiny, pre-existing crystal of your compound—into the solution.[5] This bypasses the initial nucleation step and promotes growth.[6]
-
-
Reduce Solvent Volume: If you suspect there is too much solvent, you can slowly evaporate it to increase the compound's concentration.[4][5] For heat-stable compounds, gently warming the solution can also help evaporate excess solvent.[5]
Q2: My experiment resulted in oil instead of crystals. What should I do?
"Oiling out" is a common problem where the compound separates from the solution as a liquid phase instead of a solid crystal. This can happen if the compound's solubility in the chosen solvent is too high or if the solution becomes supersaturated too quickly.[7]
Troubleshooting Steps:
-
Use a Less "Good" Solvent: Try the experiment again with a solvent in which your compound is less soluble.[7]
-
Lower the Concentration: Start with a more dilute solution.
-
Slow Down the Process: If using a cooling method, decrease the cooling rate.[1] If using vapor diffusion, slow the diffusion of the anti-solvent by using colder temperatures.[3]
-
Re-dissolve and Retry: Gently increase the temperature to redissolve the oil, and then allow it to cool much more slowly.[1]
Q3: I'm getting crystals, but they are too small, needle-like, or of poor quality. How can I improve them?
The formation of many small or poorly formed crystals suggests that the nucleation rate is too high, leading to rapid growth that can incorporate impurities and defects.[1] The goal is to have fewer nucleation sites, which results in fewer, larger crystals.[3]
Troubleshooting Steps:
-
Optimize Supersaturation: Aim for a lower level of supersaturation. This can be achieved by using a more dilute starting solution or by slowing down the entire crystallization process (e.g., slower cooling or slower evaporation).[1]
-
Refine Solvent Choice: The choice of solvent can influence crystal morphology. Experiment with different solvents or solvent mixtures; a solvent that promotes growth as beautiful blocks might replace one that constantly yields thin plates.[8]
-
Control Temperature: Place the experiment in a colder, temperature-stable environment (like a refrigerator). This can slow the diffusion of anti-solvent in vapor diffusion methods, potentially improving crystal quality.[3]
-
Use Seeding: Microseeding, where a diluted stock of crushed suboptimal crystals is added to a new drop, can bypass the problematic nucleation phase and move directly to crystal growth.[6]
Data Presentation: Solvent Properties
Choosing the right solvent system is critical. The following table summarizes common solvents used for small molecule crystallization and their relevant properties.
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Polarity (Dielectric Constant) | Notes |
| Non-Polar | ||||
| n-Hexane | 69 | 16 | 1.9 | Good anti-solvent, highly volatile. |
| Toluene | 111 | 2.9 | 2.4 | Aromatic solvent, often found in crystal lattices.[2] |
| Diethyl Ether | 35 | 58.7 | 4.3 | Highly volatile, avoid for slow evaporation unless controlled.[7] |
| Polar Aprotic | ||||
| Dichloromethane (DCM) | 40 | 47 | 9.1 | Very volatile, can lead to crystal degradation if solvent is lost from the lattice.[7] |
| Tetrahydrofuran (THF) | 66 | 19 | 7.5 | A good general solvent.[9] |
| Ethyl Acetate (EtOAc) | 77 | 9.7 | 6.0 | Often a good choice for esters.[9] |
| Acetone | 56 | 24 | 21 | Highly volatile, often used in solvent/anti-solvent pairs.[7][9] |
| Acetonitrile | 82 | 9.7 | 38 | |
| Polar Protic | ||||
| Methanol | 65 | 13 | 33 | |
| Ethanol | 78 | 5.9 | 24.5 | A very common and effective crystallization solvent.[9] |
| Water | 100 | 2.3 | 80.1 | Good for polar compounds; can be heated high to dissolve compounds.[9] |
Visualizing Workflows and Logic
Diagrams can clarify complex experimental processes and troubleshooting logic.
Caption: General experimental workflow for sesquiterpenoid crystallization.
Caption: Troubleshooting logic for common crystallization issues.
Experimental Protocols
Protocol 1: Vapor Diffusion – Sitting Drop Method
The sitting drop vapor diffusion method is a popular technique for crystallizing macromolecules and can be adapted for smaller molecules like sesquiterpenoids.[10][11] The principle involves equilibrating a drop containing the sample and a precipitant solution against a larger reservoir of the precipitant solution at a higher concentration.[10]
Materials:
-
Purified sesquiterpenoid
-
Appropriate "good" solvent for the compound
-
Appropriate "anti-solvent" (precipitant)
-
24-well sitting drop crystallization plate (e.g., Cryschem™ plate)[10]
-
Micropipettes and tips
-
Clear sealing tape or film
Methodology:
-
Prepare the Reservoir: Pipette 0.5 mL to 1.0 mL of the precipitant solution into the outer reservoir of a well on the crystallization plate.[10]
-
Prepare the Sample Solution: Create a concentrated stock solution of your sesquiterpenoid in the "good" solvent.
-
Prepare the Drop: Pipette 2 µL of your sample solution onto the central post of the well.[10]
-
Add the Precipitant: Pipette 2 µL of the precipitant solution from the reservoir into the sample drop on the post.[10]
-
Optional: Gently mix the drop by aspirating and dispensing with the pipette tip to ensure homogeneity.[10]
-
-
Seal the Well: Carefully seal the well with clear sealing tape to create an airtight system. Ensure there are no leaks.
-
Incubate: Store the plate in a vibration-free and temperature-stable environment.
-
Monitor: Check for crystal growth periodically over several days to weeks. High-quality crystals take time to form.[3]
Protocol 2: Slow Evaporation
This is one of the simplest crystallization methods and works well for compounds that are not overly sensitive to ambient conditions.[12]
Materials:
-
Purified sesquiterpenoid
-
A solvent in which the compound is moderately soluble[12]
-
Small vial or test tube
-
Parafilm or a cap with a small hole
Methodology:
-
Prepare a Saturated Solution: Dissolve your compound in the chosen solvent until a nearly saturated or saturated solution is formed. Ensure all solid is dissolved; if not, filter away any impurities.[2]
-
Set Up for Evaporation: Place the solution in a clean vial.
-
Cover the Vial: Cover the opening of the vial with parafilm. Using a needle, pierce a few small holes in the parafilm. This allows the solvent to evaporate slowly over time. The fewer or smaller the holes, the slower the evaporation.
-
Incubate: Leave the vial undisturbed in a safe location, away from vibrations and temperature fluctuations.
-
Monitor: As the solvent evaporates, the concentration of the sesquiterpenoid will increase, leading to supersaturation and, ideally, crystallization.
Protocol 3: Solvent Layering (Liquid Diffusion)
This technique is useful when you have a solvent in which your compound is soluble and an anti-solvent in which it is insoluble. The two solvents must be miscible.[12]
Materials:
-
Purified sesquiterpenoid
-
"Good" solvent
-
"Anti-solvent" (must be less dense than the "good" solvent)
-
Narrow test tube or vial
Methodology:
-
Prepare a Concentrated Solution: Dissolve your compound in a minimal amount of the "good" solvent at the bottom of a narrow test tube.
-
Layer the Anti-Solvent: Very carefully and slowly, pipette the anti-solvent down the side of the tilted test tube to form a distinct layer on top of the compound solution.[12] It is critical to avoid mixing the two layers at this stage.[12] A slight turbidity at the interface is a good sign.[12]
-
Seal and Incubate: Seal the tube and leave it in an undisturbed location.
-
Monitor: Over time, the two solvents will slowly diffuse into one another. This gradual change in solvent composition will reduce the solubility of your compound at the interface, promoting slow and controlled crystal growth.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 3. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Crystal Optimisation | Research groups | Imperial College London [imperial.ac.uk]
- 7. unifr.ch [unifr.ch]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 12. How To [chem.rochester.edu]
Technical Support Center: Enhancing the Stability of Labile Sesquiterpenoid Lactones for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of labile sesquiterpenoid lactones (STLs) in bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of sesquiterpenoid lactones during bioassays?
A1: Sesquiterpenoid lactones are prone to degradation due to several factors inherent to their chemical structure and the bioassay environment. The most common causes of instability include:
-
pH Sensitivity: The ester linkage in the lactone ring is susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions, leading to ring-opening and loss of activity.[1][2]
-
Reactive Moieties: The α-methylene-γ-lactone group, a common feature in many bioactive STLs, is a Michael acceptor. This makes it highly reactive towards nucleophiles, such as thiol groups in proteins (e.g., cysteine residues) and other biological molecules, which can lead to covalent modifications and depletion of the active compound.
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.[1][3]
-
Enzymatic Degradation: Esterases and other enzymes present in cell lysates or serum-containing culture media can catalyze the hydrolysis of the lactone ring.
-
Oxidation: Some STLs may be susceptible to oxidation, especially if they contain other sensitive functional groups.
-
Light and Air Exposure: Prolonged exposure to light and oxygen can promote oxidative degradation of these compounds.[2]
Q2: How can I improve the stability of my sesquiterpenoid lactone for a cell-based assay?
A2: Enhancing the stability of STLs for cell-based assays can be achieved through two primary strategies: derivatization and formulation.
-
Derivatization (Prodrug Approach): The reactive α-methylene-γ-lactone moiety can be temporarily masked by reacting it with a thiol or an amine via a Michael addition. This creates a more stable prodrug that is less susceptible to non-specific reactions.[4][5] The prodrug can then release the active STL inside the cell, where the intracellular environment can facilitate the retro-Michael reaction.
-
Formulation Strategies:
-
Lipid-Based Formulations (Liposomes and Nanoparticles): Encapsulating the STL within lipid vesicles can protect it from the aqueous environment of the culture medium, prevent enzymatic degradation, and improve its solubility.[6]
-
Solid Dispersions: Dispersing the STL in a polymer matrix can enhance its stability and dissolution rate.
-
Q3: What are the recommended storage conditions for sesquiterpenoid lactone stock solutions?
A3: To ensure the longevity of your STL stock solutions, it is crucial to store them properly. For long-term storage, it is recommended to store STLs as a solid powder at -20°C or below, protected from light and moisture. Stock solutions should be prepared in a high-purity, anhydrous aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). These stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Inconsistent or non-reproducible bioassay results. | 1. Degradation of STL in stock solution. 2. Degradation of STL in assay medium. 3. Variability in cell health or density. 4. Pipetting errors. | 1. Prepare fresh stock solutions from solid compound. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.2. Minimize the pre-incubation time of the STL in the assay medium before adding to cells. Consider using a more stable derivative or a protective formulation. Perform a time-course stability study of the STL in your specific assay medium using HPLC.3. Standardize cell seeding density and use cells within a consistent passage number range.4. Ensure pipettes are calibrated and use proper pipetting techniques. |
| Lower than expected bioactivity. | 1. Compound degradation. 2. Poor solubility in assay medium. 3. Interaction with components in the medium (e.g., serum proteins). | 1. Confirm the integrity of your compound using HPLC or LC-MS. Implement stabilization strategies as outlined in the FAQs.2. Use a formulation approach (liposomes, solid dispersions) to improve solubility. Ensure the final DMSO concentration is not cytotoxic but sufficient to maintain solubility.3. Reduce the serum concentration in the medium if possible, or use a serum-free medium for the duration of the treatment. |
| High background noise or off-target effects. | 1. Non-specific reactivity of the STL. 2. Cytotoxicity of the delivery vehicle (e.g., high DMSO concentration). | 1. The α-methylene-γ-lactone moiety can react non-specifically with various cellular components. Consider using a more stable prodrug derivative to reduce non-specific binding.2. Perform a vehicle control to assess the toxicity of the solvent or formulation components. Keep the final DMSO concentration below 0.5%. |
Quantitative Data on Stability
Table 1: Stability of Eremantholide C under Forced Degradation Conditions [7]
| Condition | Incubation Time | Temperature | % Recovery |
| Acidic (0.1 M HCl) | 3 days | Room Temperature | Degraded |
| Alkaline (0.1 M NaOH) | 3 days | Room Temperature | Degraded |
| Neutral (Water) | 3 days | Room Temperature | Stable |
| Oxidative (3% H₂O₂) | 3 days | Room Temperature | Stable |
| High Temperature | 3 days | 90°C | Stable |
Table 2: Stability of 11α,13-dihydrohelenalin esters in Arnica Tincture (70% Ethanol) [3]
| Storage Temperature | Storage Time | % Decrease in Content |
| +4°C | 3 years | 13% |
| +25°C | 3 years | 32% |
| +30°C | 3 years | 37% |
Experimental Protocols
Protocol 1: Derivatization of Sesquiterpenoid Lactones via Michael Addition with an Amine (Prodrug Synthesis)
This protocol describes a general method for the synthesis of a more stable amino-adduct of a sesquiterpenoid lactone containing an α-methylene-γ-lactone moiety.[5]
Materials:
-
Sesquiterpenoid lactone (e.g., Parthenolide)
-
Amine (e.g., dimethylamine)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or methanol)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Thin-layer chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the sesquiterpenoid lactone (1 molar equivalent) in the anhydrous solvent in a round bottom flask under an inert atmosphere.
-
Add the amine (1.1 to 1.5 molar equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting amino-adduct by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterize the purified product by spectroscopic methods (e.g., NMR, MS) to confirm its structure.
Protocol 2: Preparation of Sesquiterpenoid Lactone-Loaded Liposomes
This protocol provides a general method for encapsulating a hydrophobic sesquiterpenoid lactone into liposomes using the thin-film hydration method.[6]
Materials:
-
Sesquiterpenoid lactone
-
Phospholipid (e.g., soy phosphatidylcholine or DPPC)
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Dissolve the sesquiterpenoid lactone, phospholipid, and cholesterol in the organic solvent in a round bottom flask. The molar ratio of phospholipid to cholesterol is typically around 2:1.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and vortexing or shaking. The temperature of the buffer should be above the phase transition temperature of the phospholipid.
-
To reduce the size of the multilamellar vesicles, sonicate the suspension using a bath or probe sonicator.
-
For a more uniform size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
The encapsulation efficiency can be determined by separating the free drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the drug in the liposomal fraction.
Visualizations
Signaling Pathways Modulated by Sesquiterpenoid Lactones
Caption: Key signaling pathways modulated by sesquiterpenoid lactones.
Experimental Workflow for Enhancing STL Stability
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. scielo.br [scielo.br]
Improving the efficiency of microbial production of amorpha-4,11-diene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the efficiency of microbial production of amorpha-4,11-diene.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Amorpha-4,11-diene Production
Question: My engineered microbial strain is not producing any detectable amorpha-4,11-diene, or the titer is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no production of amorpha-4,11-diene can stem from several factors, ranging from issues with the expression of your biosynthetic pathway to suboptimal fermentation conditions. Below is a step-by-step guide to diagnose and resolve the issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Heterologous Mevalonate (B85504) (MVA) Pathway | The initial enzymes of the MVA pathway, particularly HMG-CoA synthase (HMGS) and HMG-CoA reductase (HMGR), are common bottlenecks.[1][2][3] Consider replacing the typically used yeast enzymes with more active orthologs, such as those from Staphylococcus aureus, which has been shown to more than double production.[1][2][3] |
| Insufficient Precursor (Farnesyl Pyrophosphate - FPP) Supply | The native metabolic pathways of your host organism may be competing for the precursor FPP. In yeast, consider downregulating the expression of ERG9, which diverts FPP to sterol biosynthesis.[4][5] |
| Poor Amorpha-4,11-diene Synthase (ADS) Activity | The catalytic efficiency of ADS itself can be a limiting factor.[4] While direct protein engineering can be complex, ensure that the ADS gene is codon-optimized for your expression host. Also, be aware that recombinant ADS can produce by-products, which may affect overall yield.[6][7] |
| Suboptimal Fermentation Conditions | The fermentation environment plays a critical role in product yield. High-density fed-batch fermentation with controlled feeding of carbon and nitrogen sources has been shown to significantly increase titers.[1][2][3] Experiment with different nutrient limitation strategies, such as simultaneous carbon and nitrogen restriction.[2][3] |
| Product Volatility and Loss | Amorpha-4,11-diene is a volatile compound, and significant amounts can be lost through evaporation during fermentation.[8] This can lead to an underestimation of the actual production. Employ a two-phase partitioning bioreactor with an organic solvent overlay (e.g., dodecane) to capture the product in situ.[8] |
| Toxicity of Pathway Intermediates | Accumulation of certain intermediates in the MVA pathway, such as HMG-CoA, can be toxic to the host cells and inhibit growth.[3] Improving the efficiency of downstream enzymes, like HMGR, can alleviate this issue. |
| Inefficient Product Efflux | The produced amorpha-4,11-diene may be trapped within the cells, potentially leading to feedback inhibition or toxicity. Engineering endogenous efflux pumps, such as the TolC-AcrAB system in E. coli, can enhance product secretion and improve titers.[9] |
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the engineered mevalonate pathway for amorpha-4,11-diene production?
A1: The core mevalonate pathway consists of a series of enzymes that convert acetyl-CoA to farnesyl pyrophosphate (FPP), the direct precursor for amorpha-4,11-diene. The key enzymes are:
-
Acetyl-CoA acetyltransferase (AtoB)
-
HMG-CoA synthase (HMGS)
-
HMG-CoA reductase (HMGR)
-
Mevalonate kinase (MK)
-
Phosphomevalonate kinase (PMK)
-
Mevalonate pyrophosphate decarboxylase (MVD)
-
Isopentenyl pyrophosphate isomerase (IDI)
-
Farnesyl pyrophosphate synthase (IspA/FPPS)
Finally, amorpha-4,11-diene synthase (ADS) catalyzes the cyclization of FPP to amorpha-4,11-diene.[4][10]
Engineered Mevalonate Pathway for Amorpha-4,11-diene Production:
Q2: Which host organisms are commonly used for amorpha-4,11-diene production, and what are their relative advantages?
A2: Escherichia coli and Saccharomyces cerevisiae (yeast) are the two most common microbial hosts for amorpha-4,11-diene production.
-
E. coli : Offers rapid growth, well-established genetic tools, and the potential for very high cell density fermentations.[1][3] It has been engineered to produce high titers of amorpha-4,11-diene.[1][3] However, expressing plant-derived cytochrome P450 enzymes for downstream conversion of amorpha-4,11-diene can be challenging in E. coli.[4]
-
S. cerevisiae : As a eukaryote, it possesses an endogenous mevalonate pathway that can be engineered.[4] It is generally better at expressing eukaryotic proteins, including plant P450s, which is advantageous for producing more downstream products of the artemisinin (B1665778) pathway.[4]
Q3: How can I quantify the amount of amorpha-4,11-diene produced in my culture?
A3: Due to its volatility, a two-phase partitioning system is recommended for accurate quantification. An organic solvent layer (e.g., dodecane) is added to the culture to capture the amorpha-4,11-diene as it is produced. The organic layer can then be sampled and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). A standard of known concentration is used to create a calibration curve for accurate quantification.
Data Presentation
Table 1: Comparison of Amorpha-4,11-diene Titers with Different Engineering Strategies in E. coli
| Strain/Condition | Key Genetic Modification(s) | Fermentation Process | Amorpha-4,11-diene Titer (g/L) |
| Initial Strain | Yeast MVA pathway | Standard batch | Low (mg/L range) |
| Improved Strain | Yeast HMGS and HMGR replaced with S. aureus enzymes | Glucose-restricted fed-batch | Increased by >2-fold |
| Optimized Process | Improved strain with simultaneous glucose and nitrogen restriction | Optimized fed-batch | >25[1][2][3] |
Table 2: Amorpha-4,11-diene Production in Different Host Organisms
| Host Organism | Key Engineering Strategy | Reported Titer |
| Escherichia coli | Engineered MVA pathway from yeast and S. aureus, optimized fermentation | Up to 27.4 g/L[1][3] |
| Saccharomyces cerevisiae | Overexpression of MVA pathway genes, ERG9 downregulation | 153 mg/L[2][3] |
| Saccharomyces cerevisiae | Further optimization and process development | Up to 40 g/L[5][11] |
Experimental Protocols
Protocol 1: Plasmid Construction for MVA Pathway Expression
This protocol provides a general outline for constructing the expression plasmids for the heterologous mevalonate pathway.
1. Gene Sourcing and Codon Optimization:
-
Obtain the coding sequences for the MVA pathway enzymes (e.g., from S. cerevisiae and S. aureus).
-
Codon-optimize the gene sequences for optimal expression in your chosen host (E. coli or S. cerevisiae).
-
Synthesize the optimized genes.
2. Plasmid Backbone Selection:
-
Choose appropriate expression vectors with compatible origins of replication and selectable markers. For a multi-gene pathway, a two or three-plasmid system is common.
3. Operon Assembly:
-
Assemble the genes into operons under the control of strong, inducible promoters (e.g., PlacUV5, Ptrc for E. coli; GAL promoters for yeast).
-
Use standard molecular cloning techniques such as restriction enzyme digestion and ligation, or Gibson assembly, to clone the operons into the plasmid backbones.
4. Transformation and Verification:
-
Transform the constructed plasmids into your host strain.
-
Verify the integrity of the plasmids by restriction digest analysis and DNA sequencing.
Experimental Workflow for Strain Engineering:
Protocol 2: Fed-Batch Fermentation for High-Titer Production
This protocol outlines a fed-batch fermentation process for achieving high-density cultures and improved amorpha-4,11-diene production.
1. Seed Culture Preparation:
-
Inoculate a single colony of the engineered strain into a suitable seed medium (e.g., LB or defined minimal medium) with appropriate antibiotics.
-
Grow overnight at 37°C (for E. coli) or 30°C (for yeast) with shaking.
2. Bioreactor Inoculation and Batch Phase:
-
Inoculate the bioreactor containing a defined batch medium with the overnight seed culture.
-
Maintain the temperature, pH, and dissolved oxygen (DO) at optimal levels.
-
Allow the culture to grow until the initial carbon source (e.g., glucose) is depleted.
3. Fed-Batch Phase:
-
Initiate a continuous feed of a concentrated nutrient solution containing a carbon source (e.g., glucose) and a nitrogen source (e.g., ammonia).
-
Control the feed rate to maintain a restrictive growth condition, which has been shown to enhance product formation.[2][3]
-
Induce the expression of the MVA pathway genes at an appropriate cell density (e.g., with IPTG for lac-based promoters).
4. Product Recovery and Analysis:
-
If using a two-phase system, collect samples from the organic layer periodically.
-
At the end of the fermentation, harvest the organic phase for product quantification by GC-MS.
This technical support center provides a starting point for troubleshooting and optimizing your amorpha-4,11-diene production experiments. For more in-depth information, please refer to the cited literature.
References
- 1. High-Level Production of Amorpha-4,11-Diene, a Precursor of the Antimalarial Agent Artemisinin, in Escherichia coli [escholarship.org]
- 2. High-Level Production of Amorpha-4,11-Diene, a Precursor of the Antimalarial Agent Artemisinin, in Escherichia coli | PLOS One [journals.plos.org]
- 3. High-Level Production of Amorpha-4,11-Diene, a Precursor of the Antimalarial Agent Artemisinin, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Side Products of Recombinant Amorpha-4,11-diene Synthase and Their Effect on Microbial Artemisinin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-level production of amorpha-4,11-diene in a two-phase partitioning bioreactor of metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efflux transporter engineering markedly improves amorphadiene production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Biosynthesis of amorpha-4,11-diene, a precursor of the antimalarial agent artemisinin, in Escherichia coli through introducing mevalonate pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Validation & Comparative
A Comparative Analysis of Sesquiterpenoid Profiles in Cinnamomum camphora Chemotypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the chemical diversity within a single plant species is paramount for targeted applications. This guide provides a detailed comparative analysis of the sesquiterpenoid profiles in five distinct chemotypes of Cinnamomum camphora (L.) Presl: Borneol, Camphor, Eucalyptol, Isoborneol, and Linalool. This analysis is supported by a compilation of quantitative data from various studies, detailed experimental protocols, and visualizations to elucidate the biosynthetic pathways and experimental workflows.
Cinnamomum camphora, a perennial evergreen tree of the Lauraceae family, is renowned for its rich essential oil composition. Based on the dominant volatile constituents, five major chemotypes have been identified, each with a unique chemical fingerprint that dictates its potential pharmacological and industrial applications.[1][2] While monoterpenoids are often the most abundant compounds, the sesquiterpenoid fraction exhibits significant variation among these chemotypes, offering a rich source of chemical diversity for drug discovery and development. Sesquiterpenes, C15 isoprenoid compounds, are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]
Comparative Sesquiterpenoid Profiles
The sesquiterpenoid composition of the five C. camphora chemotypes shows significant qualitative and quantitative differences. The following tables summarize the identified sesquiterpenoids and their relative abundance based on a synthesis of data from multiple gas chromatography-mass spectrometry (GC-MS) studies. It is important to note that the chemical profile of essential oils can be influenced by factors such as geographic location, age of the plant, and the specific part of the plant used for extraction.
Table 1: Sesquiterpenoid Hydrocarbons in Cinnamomum camphora Chemotypes (% of Total Essential Oil)
| Sesquiterpenoid Hydrocarbon | Borneol Chemotype (%) | Camphor Chemotype (%) | Eucalyptol Chemotype (%) | Isoborneol Chemotype (%) | Linalool Chemotype (%) |
| α-Humulene | Present | Present | Present | Present | 0.1 - 2.8 |
| β-Caryophyllene | Present | Present | Present | Present | 0.5 - 2.96 |
| γ-Elemene | Present | - | - | Present | 2.8 |
| δ-Cadinene | Present | - | - | Present | - |
| Germacrene D | Present | - | Present | Present | - |
| Bicyclogermacrene | Present | - | - | Present | - |
| α-Selinene | Present | - | - | Present | - |
| β-Selinene | Present | - | - | Present | - |
| α-Muurolene | Present | - | - | Present | - |
| γ-Muurolene | Present | - | - | Present | - |
| α-Copaene | - | Present | - | Present | - |
| β-Bisabolene | - | - | - | Present | - |
| α-Curcumene | - | - | - | Present | - |
| Zingiberene | - | - | - | Present | - |
| Sesquiphellandrene | - | - | - | Present | - |
Note: "Present" indicates that the compound has been identified in the respective chemotype, but quantitative data was not consistently available across studies. "-" indicates that the compound was not reported in the analyzed studies for that chemotype.
Table 2: Oxygenated Sesquiterpenoids in Cinnamomum camphora Chemotypes (% of Total Essential Oil)
| Oxygenated Sesquiterpenoid | Borneol Chemotype (%) | Camphor Chemotype (%) | Eucalyptol Chemotype (%) | Isoborneol Chemotype (%) | Linalool Chemotype (%) |
| Caryophyllene oxide | Present | Present | Present | Present | Present |
| Spathulenol | Present | - | Present | Present | - |
| Globulol | Present | - | Present | Present | - |
| Viridiflorol | Present | - | Present | Present | - |
| Humulene epoxide II | Present | - | - | Present | - |
| Nerolidol | - | - | - | Present | 10.92 |
| T-Muurolol | - | - | - | Present | - |
| α-Cadinol | - | - | - | Present | - |
| Elemol | - | - | - | Present | - |
| β-Eudesmol | - | - | - | Present | - |
| Guaiol | - | - | - | Present | - |
| Juniper camphor | - | - | - | Present | - |
Note: "Present" indicates that the compound has been identified in the respective chemotype, but quantitative data was not consistently available across studies. "-" indicates that the compound was not reported in the analyzed studies for that chemotype.
From the data, it is evident that the Isoborneol and Linalool chemotypes tend to have a more diverse and abundant sesquiterpenoid profile compared to the Borneol, Camphor, and Eucalyptol chemotypes. The Isoborneol chemotype, in particular, is rich in a wide variety of both sesquiterpenoid hydrocarbons and oxygenated sesquiterpenoids.
Experimental Protocols
The following sections detail the methodologies for the extraction and analysis of sesquiterpenoids from Cinnamomum camphora leaves, based on common practices cited in the literature.
Essential Oil Extraction: Hydrodistillation
A widely used method for extracting essential oils from plant material is hydrodistillation.
-
Plant Material Preparation: Fresh leaves of Cinnamomum camphora are collected and air-dried in the shade for several days until they become brittle. The dried leaves are then ground into a coarse powder.
-
Hydrodistillation: A known quantity of the powdered leaves (e.g., 100 g) is placed in a round-bottom flask with a specific volume of distilled water (e.g., 1 L). The flask is then connected to a Clevenger-type apparatus.
-
Heating and Distillation: The flask is heated using a heating mantle. The steam and volatile compounds are condensed in the condenser, and the essential oil is collected in the graduated tube of the Clevenger apparatus. The distillation process is typically carried out for a period of 3-4 hours.
-
Oil Separation and Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate (B86663) to remove any residual water. The oil is then stored in a sealed vial at 4°C until analysis.
Sesquiterpenoid Profile Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for identifying and quantifying the volatile components of essential oils.
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent, such as n-hexane or dichloromethane, to a concentration of approximately 1% (v/v).
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the analysis.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: The oven temperature is programmed to start at a low temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min). This temperature gradient allows for the separation of compounds with different boiling points.
-
Injector and Detector Temperatures: The injector and detector temperatures are typically set at 250°C and 280°C, respectively.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard.
-
Mass Range: The mass spectrometer scans a mass range of m/z 40-500.
-
-
Compound Identification: The identification of the sesquiterpenoids is achieved by comparing their retention times and mass spectra with those of authentic standards, as well as by comparing their mass spectra with data from mass spectral libraries such as NIST and Wiley.
-
Quantification: The relative percentage of each compound is calculated from the peak area of the total ion chromatogram.
Visualizations
The following diagrams illustrate the general biosynthetic pathway of sesquiterpenoids and a typical experimental workflow for their analysis.
Caption: General biosynthetic pathway of sesquiterpenoids.
References
A Researcher's Guide to Cross-Validation of Analytical Methods for Sesquiterpenoid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of sesquiterpenoids is critical for pharmacokinetic studies, quality control of herbal medicines, and drug development. This guide provides an objective comparison of common analytical methods for the quantification of sesquiterpenoids, supported by experimental data and detailed methodologies. The cross-validation of these methods is essential to ensure the reliability and reproducibility of scientific data.
Comparison of Analytical Method Performance
The selection of an appropriate analytical technique for sesquiterpenoid quantification depends on factors such as the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most prevalent methods. Due to the low volatility and thermal instability of many sesquiterpenoids, particularly sesquiterpene lactones, HPLC-based methods are generally preferred.[1][2]
Below is a summary of the performance characteristics of commonly employed analytical methods for sesquiterpenoid quantification. The data presented is compiled from various studies and represents typical performance parameters.
| Performance Parameter | HPLC-UV | UPLC-MS/MS | GC-MS |
| Linearity (r²) | > 0.999[3] | > 0.999[3] | 0.9875 - 0.9981[4] |
| Range (µg/mL) | 1 - 200[3] | 0.1 - 50[3] | 0.10 - 18.74 (mM) |
| Accuracy (% Recovery) | 98.5% - 101.2%[3] | 99.1% - 100.8%[3] | 74.71% - 88.31%[5] |
| Precision (% RSD) | |||
| - Intra-day | < 1.5%[3] | < 1.0%[3] | < 10%[6] |
| - Inter-day | < 2.0%[3] | < 1.8%[3] | < 10%[6] |
| Limit of Detection (LOD) | 0.3 µg/mL[3] | 0.03 µg/mL[3] | 0.003 - 0.091 (mM)[5] |
| Limit of Quantification (LOQ) | 1.0 µg/mL[3] | 0.1 µg/mL[3] | 6.00 - 20.40 µg/mL[6] |
| Specificity | Moderate | High | High |
| Run Time (minutes) | 15[3] | 5[3] | Variable |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are based on established methods for the analysis of sesquiterpenoids.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A robust and widely accessible technique suitable for routine analysis.[1]
-
Instrumentation : Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).[1][3]
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase : A gradient elution using acetonitrile (B52724) and water is common.[1] For example, a gradient of acetonitrile and water with 0.4% formic acid.[7]
-
Column Temperature : Maintained at approximately 25-30 °C.[1][7]
-
Detection : UV detection wavelength is selected based on the analyte's chromophore, for instance, 225 nm.[1]
-
Sample Preparation : Involves extraction of the analyte from the matrix with a suitable solvent like ethanol (B145695) or methanol, followed by filtration through a 0.45 µm filter.[1]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A highly sensitive and selective method, ideal for analyzing complex biological matrices and detecting low concentrations.[1]
-
Instrumentation : UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column : Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]
-
Ionization Mode : Positive or negative electrospray ionization (ESI+ or ESI-), depending on the analyte.[1]
-
MS Detection : Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1]
-
Sample Preparation : Similar to HPLC-UV, but may require further dilution to be within the linear range of the instrument.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
The most widely used method for volatile sesquiterpenes.[8][9]
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : Fused-silica capillary columns such as DB-1 or DB-5 are commonly used.[8]
-
Carrier Gas : Inert gas like helium or nitrogen.[10]
-
Temperature Program : The oven temperature is programmed to ramp up to allow for the separation of compounds with different boiling points. GC-MS operates at high temperatures, typically between 150°C and 300°C.[10]
-
Ionization Mode : Electron Ionization (EI) is common.
-
MS Detection : Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
-
Sample Preparation : For volatile compounds, headspace or headspace solid-phase microextraction (SPME) can be used. Liquid extraction with a solvent like hexane (B92381) is also common.[11] Derivatization may be necessary for non-volatile or thermally labile compounds.
Visualization of Workflows
To further clarify the processes involved in method validation and selection, the following diagrams illustrate key workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Sesquiterpenoid Extraction Methods: Navigating Reproducibility Across Laboratories
For researchers, scientists, and drug development professionals, the consistent and reproducible extraction of sesquiterpenoids is a critical first step in harnessing their therapeutic potential. This guide provides an objective comparison of common extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique for achieving reliable and repeatable results across different laboratory settings.
Sesquiterpenoids, a diverse class of C15 isoprenoids, are widely recognized for their broad pharmacological activities. However, the inherent variability in natural products, coupled with differences in extraction protocols, can lead to significant discrepancies in experimental outcomes between laboratories. This guide delves into the nuances of three prevalent extraction techniques—Solvent Extraction, Steam Distillation, and Supercritical Fluid Extraction (SFE)—with a focus on the factors influencing their reproducibility.
Comparative Analysis of Extraction Methods
The choice of extraction method significantly impacts the yield, purity, and profile of the extracted sesquiterpenoids. The following table summarizes the key performance indicators for each technique, highlighting parameters crucial for inter-laboratory reproducibility.
| Parameter | Solvent Extraction | Steam Distillation | Supercritical Fluid Extraction (SFE) |
| Principle | Dissolving sesquiterpenoids in a solvent of appropriate polarity. | Separation of volatile, water-immiscible compounds by co-distillation with steam. | Extraction using a supercritical fluid (typically CO2) as a solvent. |
| Typical Sesquiterpenoid Yield | Variable, depends heavily on solvent, temperature, and time. Can be high with optimized protocols. | Generally lower for less volatile sesquiterpenoids. Yields are often reported in the range of 0.1-2% (v/w) of dry plant material.[1][2] | High, with reported yields often surpassing those of conventional methods.[3] |
| Selectivity | Moderate to low; co-extraction of other compounds is common. | High for volatile sesquiterpenoids. | High; selectivity can be tuned by modifying pressure and temperature.[4] |
| Reproducibility | Moderate; highly dependent on strict adherence to protocol, solvent purity, and matrix effects.[5][6] | Moderate to high; influenced by distillation rate, apparatus geometry, and packing of plant material.[7] | High; precise control over temperature, pressure, and flow rate allows for high reproducibility.[4] |
| Key Factors for Reproducibility | Solvent type and purity, solvent-to-solid ratio, extraction time, temperature, agitation.[5] | Steam flow rate, distillation time, particle size of plant material, condenser efficiency.[7] | CO2 purity, pressure, temperature, flow rate, co-solvent addition, extraction time.[3][4] |
| Advantages | Simple, versatile, and applicable to a wide range of sesquiterpenoids. | Effective for volatile compounds, relatively low cost, and avoids the use of organic solvents in the final product. | "Green" technology, high selectivity, low extraction temperatures preserving thermolabile compounds, solvent-free extracts.[4] |
| Disadvantages | Use of potentially toxic and flammable organic solvents, co-extraction of impurities, solvent removal step required. | Can cause thermal degradation of some sesquiterpenoids, not suitable for non-volatile compounds.[7] | High initial equipment cost, can be less effective for highly polar compounds without a co-solvent. |
Experimental Protocols
Detailed and standardized experimental protocols are paramount for enhancing the reproducibility of sesquiterpenoid extraction across different laboratories. Below are representative protocols for each of the discussed methods.
Protocol 1: Solvent Extraction of Sesquiterpenes from Artemisia sp.
This protocol describes a general procedure for the maceration-based solvent extraction of sesquiterpenoids from the leaves of Artemisia species.[8][9]
Materials:
-
Dried and powdered leaves of Artemisia sp.
-
Dichloromethane (B109758) (DCM) or another suitable solvent of appropriate polarity.
-
Erlenmeyer flask
-
Shaker
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of dichloromethane to the flask.
-
Seal the flask and place it on a shaker at room temperature for 24 hours.
-
After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Wash the plant residue with an additional 20 mL of dichloromethane to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be further purified using chromatographic techniques.
Protocol 2: Steam Distillation of Sesquiterpenes from Chamomile (Matricaria chamomilla)
This protocol outlines the hydrodistillation method for extracting volatile sesquiterpenoids from chamomile flowers.[10][11][12]
Materials:
-
Fresh or dried chamomile flowers
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, still head, condenser, and collection vessel)
-
Heating mantle
Procedure:
-
Place 100 g of chamomile flowers into a 2 L boiling flask.
-
Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.
-
Set up the steam distillation apparatus as per the manufacturer's instructions. Ensure all glass joints are properly sealed.[13]
-
Begin heating the boiling flask using a heating mantle.
-
Collect the distillate, which will be a biphasic mixture of essential oil and water (hydrosol), in the collection vessel.
-
Continue the distillation for at least 3-4 hours, or until no more oil is observed in the distillate.
-
Separate the essential oil from the hydrosol using a separatory funnel. The less dense essential oil will form the upper layer.
-
Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
Protocol 3: Supercritical Fluid Extraction (SFE) of Sesquiterpenes from Hops (Humulus lupulus)
This protocol provides a general procedure for the SFE of sesquiterpenoids from hops using supercritical CO2.[14][15]
Materials:
-
Ground hop pellets
-
Supercritical fluid extractor
-
High-purity carbon dioxide (CO2)
Procedure:
-
Load 50 g of ground hop pellets into the extraction vessel of the SFE system.
-
Set the extraction parameters. A typical starting point for sesquiterpenoid extraction is a pressure of 100-150 bar and a temperature of 40-50°C.[15]
-
Pump liquid CO2 into the system and bring it to the desired supercritical conditions.
-
Allow the supercritical CO2 to pass through the extraction vessel at a constant flow rate (e.g., 15-20 g/min ) for a predetermined extraction time (e.g., 2-3 hours).
-
The extracted compounds are precipitated in a separator by reducing the pressure.
-
Collect the extract from the separator. The CO2 can be recycled back into the system.
-
The operating conditions can be optimized to selectively extract different classes of compounds.
Visualizing Workflows and Comparisons
To further clarify the experimental processes and their relationships, the following diagrams have been generated using the DOT language.
Conclusion
The reproducibility of sesquiterpenoid extraction methods is a multifaceted issue influenced by the chosen technique, the consistency of the raw material, and the precision of experimental execution. While Supercritical Fluid Extraction generally offers the highest degree of control and, therefore, reproducibility, its high cost can be a limiting factor. Solvent extraction and steam distillation, when performed with meticulous attention to standardized protocols and careful control of key parameters, can also yield reproducible results. Ultimately, the selection of an extraction method should be a strategic decision based on the specific sesquiterpenoids of interest, available resources, and the desired level of inter-laboratory consistency. For all methods, detailed documentation and validation are essential to ensure the reliability of research and development outcomes in the field of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. essentialoil.com [essentialoil.com]
- 3. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reproducibility challenges in the search for antibacterial compounds from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distillation of essential oils: An innovative technological approach focused on productivity, quality and sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bio-guided isolation of a new sesquiterpene from Artemisia cina with anthelmintic activity against Haemonchus contortus L3 infective larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www1.ibb.unesp.br [www1.ibb.unesp.br]
- 11. Distillation of Chamomile Oil by Steam Distillation | PDF | Distillation | Essential Oil [scribd.com]
- 12. youtube.com [youtube.com]
- 13. engineering.iastate.edu [engineering.iastate.edu]
- 14. researchgate.net [researchgate.net]
- 15. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of Sesquiterpenoids and Diterpenoids
In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, natural products have emerged as a promising reservoir of bioactive compounds. Among these, terpenoids, a large and structurally diverse class of secondary metabolites, have garnered significant attention. This guide provides a detailed comparison of the antimicrobial activities of two major classes of terpenoids: sesquiterpenoids (C15) and diterpenoids (C20). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, methodologies, and mechanistic insights to inform future research and development efforts.
Mechanisms of Antimicrobial Action: A Shared Strategy of Disruption
Terpenoids generally exert their antimicrobial effects through a multi-targeted approach, primarily focusing on the disruption of microbial cell structures and functions.[1][2] Their lipophilic nature allows them to compromise the integrity of the bacterial cell membrane, leading to a cascade of detrimental effects.[1][2]
Key antimicrobial mechanisms of terpenoids include:
-
Cell Membrane Disruption: Terpenoids can intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This leads to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[1][2][3]
-
Inhibition of ATP Synthesis: By disrupting the cell membrane, terpenoids can interfere with the electron transport chain and oxidative phosphorylation, thereby inhibiting ATP production.[1][2] A depletion of cellular energy reserves cripples essential metabolic processes.
-
Inhibition of Protein Synthesis: Some terpenoids can interfere with the synthesis of proteins, which are vital for microbial growth and function.[1][2]
-
Anti-Quorum Sensing Activity: Terpenoids can disrupt quorum sensing, a cell-to-cell communication system that bacteria use to coordinate virulence factor expression and biofilm formation.[1][2]
While both sesquiterpenoids and diterpenoids share these general mechanisms, specific compounds within each class may exhibit unique modes of action. For instance, some sesquiterpenoids like dehydrocostus lactone and artemisinin (B1665778) are known to disrupt microbial cell membranes and inhibit viral enzymes.[3] Diterpenoids have been shown to modulate the expression of genes involved in cell membrane synthesis, cell division, and carbohydrate metabolism in bacteria such as Streptococcus mutans.[4][5]
Comparative Antimicrobial Activity: A Quantitative Overview
The antimicrobial efficacy of sesquiterpenoids and diterpenoids has been extensively evaluated against a wide range of pathogenic bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for selected compounds from each class, providing a basis for a comparative assessment of their potency.
Sesquiterpenoids: Potent Agents Against Diverse Microbes
Sesquiterpenoids, isolated from various plants and fungi, have demonstrated significant antimicrobial activities.[6] Their diverse chemical structures, including bisabolane, guaiane, and eudesmane (B1671778) skeletons, contribute to their broad spectrum of action.[7]
| Sesquiterpenoid | Chemical Class | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Parthenolide | Germacrane | Erwinia amylovora | 20 | - | [6] |
| Chlojaponol B | Eudesmane | Botrytis cinerea | >50 (34.62% inhibition) | - | [6] |
| 6-Acetoxy-10-β-hydroguaiantrienolide | Guaianolide | Escherichia coli | 125 | - | [6] |
| 6-Acetoxy-10-β-hydroguaiantrienolide | Guaianolide | Staphylococcus aureus | 62.5 | - | [6] |
| Cinnamosim B | Eudesmane | Candida albicans | - (10 mm inhibition zone) | - | [6] |
| Leptosphin B | Eremophilane | Bacillus cereus | 6.25-12.5 | - | [8] |
| (E)-Caryophyllene | Caryophyllane | Staphylococcus aureus | 156-625 | - | [9] |
| α-Copaene | Cadinane | Escherichia coli | 156-625 | - | [9] |
| 2-ethoxyclovane-2β, 9α-diol | Clovane | Staphylococcus aureus | 128 | - | [10] |
| Haagenolide | Germacranolide | Enterococcus faecalis | 150-300 | - | [11] |
| 1,10-epoxyhaagenolide | Germacranolide | Enterococcus faecalis | 150-300 | - | [11] |
Diterpenoids: Promising Antibacterial and Antifungal Compounds
Diterpenoids, sourced from plants, fungi, and marine organisms, also exhibit a broad spectrum of antimicrobial activity.[12][13] Their complex structures, often featuring multiple ring systems, provide a scaffold for potent interactions with microbial targets.[12]
| Diterpenoid | Chemical Class | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Acanthoic acid | Pimarane | Streptococcus mutans | 4 | - | [4][5] |
| Continentalic acid | Pimarane | Streptococcus mutans | 4 | - | [4][5] |
| Kaurenoic acid | Kaurane | Streptococcus mutans | 4 | - | [4][5] |
| Conidiogenone B | Cyclopiane | Rhizoctonia cerealis | 12.5 | - | [8] |
| Conidiogenone | Cyclopiane | Verticillium dahliae Kleb | 12.5 | - | [8] |
| Conidiogenone | Cyclopiane | Bacillus cereus | 6.25-12.5 | - | [8] |
| Conidiogenone | Cyclopiane | Pseudomonas aeruginosa | 12.5 | - | [8] |
| 18-acetoxy-cis-cleroda-3-en-15-oic acid | Clerodane | Bacillus cereus | >25 | - | [14] |
| 18-acetoxy-cis-cleroda-3-en-15-oic acid | Clerodane | Staphylococcus aureus | >25 | - | [14] |
| Taxodione | Abietane | Leishmania donovani | 0.46 | - | |
| Ferruginol | Abietane | Streptococcus iniae | 1.29 | - | |
| Horminone | Abietane | Staphylococcus aureus | >1.3 | - | [15] |
Experimental Protocols: Determining Antimicrobial Potency
The evaluation of antimicrobial activity relies on standardized laboratory procedures to determine the MIC and MBC of a given compound. These assays are crucial for quantifying the potency of potential antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] The broth microdilution method is a commonly used technique for determining MIC values.[17][18]
Protocol:
-
Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 10^5 to 10^6 CFU/mL).[19]
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.[20]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[20] Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.[20]
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[19]
-
Observation: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[21][22] This assay is performed as a subsequent step to the MIC test.
Protocol:
-
Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar (B569324) medium that does not contain the test compound.[16][23]
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.
-
Colony Counting: After incubation, the number of colony-forming units (CFUs) on each plate is counted.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[21][22]
Conclusion
Both sesquiterpenoids and diterpenoids represent valuable classes of natural products with significant antimicrobial potential. The data presented in this guide highlight their efficacy against a diverse array of bacterial and fungal pathogens. While a direct comparison of potency is complex due to the wide variety of compounds and target organisms, it is evident that both classes contain members with low micromolar to nanomolar activities. The primary mechanism of action for both appears to be the disruption of cell membrane integrity, a feature that may be less prone to the development of resistance compared to single-target antibiotics. Further research into the structure-activity relationships, synergistic effects with existing antibiotics, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential in the fight against infectious diseases.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling [frontiersin.org]
- 6. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sesquiterpenoids and diterpenes with antimicrobial activity from Leptosphaeria sp. XL026, an endophytic fungus in Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Diterpenes: Recent Development From Natural Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial and Antileishmanial Activities of Diterpenoids Isolated from the Roots of Salvia deserta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Estimation of MBC: MIC Ratio of Herbal Extracts against Common Endodontic Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. proceedings.science [proceedings.science]
- 18. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microchemlab.com [microchemlab.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
Safety Operating Guide
Proper Disposal Procedures for Flammable Solvents (Example: Secaubryenol)
Disclaimer: "Secaubryenol" is not a recognized chemical compound. The following information is provided as a procedural template for the safe handling and disposal of flammable laboratory solvents. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and follow all institutional and regulatory guidelines.
This guide provides essential safety and logistical information for the proper disposal of flammable solvent waste, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves. All handling of flammable solvent waste should be conducted within a certified chemical fume hood to minimize inhalation exposure and prevent the accumulation of flammable vapors.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Flammable solvent waste must be segregated from all other waste streams at the point of generation.[1][2][3]
-
Do not mix flammable solvents with incompatible waste types such as acids, bases, or oxidizers.[1][4]
-
Specifically, halogenated and non-halogenated solvents should be collected in separate waste containers.[5][6]
-
-
Waste Collection and Container Management:
-
Use only designated, compatible, and properly labeled hazardous waste containers.[7][8][9][10] These containers should be made of a material that does not react with the solvent and must have a secure, tight-fitting lid.[7]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Flammable Liquid").[8][10]
-
Fill waste containers to no more than 80-90% of their capacity to allow for vapor expansion and prevent spills.[6]
-
Keep the waste container closed at all times, except when adding waste.[7][8][9][10]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[7][9][11]
-
The SAA should be a secondary containment unit (e.g., a tray or cabinet) to contain any potential leaks.[4][8]
-
Store flammable waste away from sources of ignition, such as heat, sparks, or open flames.[8][12]
-
-
Requesting Waste Pickup:
-
Once the waste container is full or has been in use for a specified period (e.g., 6-12 months, check institutional policy), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[4][9]
-
Complete a hazardous waste pickup request form as required by your institution.[4]
-
-
Disposal of Empty Containers:
-
A container is considered "empty" when all possible contents have been removed.[11]
-
For volatile solvents, the container can be air-dried in a chemical fume hood.[11]
-
Alternatively, containers must be triple-rinsed with a suitable solvent.[10][11] The first rinsate must be collected and disposed of as hazardous waste.[8][10]
-
After rinsing and drying, all hazard labels on the container must be completely removed or defaced before it can be discarded as regular trash or recycled.[1][8][11]
-
Quantitative Data for a Typical Flammable Solvent (Ethanol)
The following table summarizes key quantitative data for ethanol, a common flammable solvent, as an example.
| Property | Value |
| Chemical Formula | C₂H₅OH |
| Molar Mass | 46.07 g/mol |
| Flash Point | 13 °C (55 °F) - Closed Cup |
| Boiling Point | 78.37 °C (173.07 °F) |
| Autoignition Temperature | 363 °C (685 °F) |
| Flammability Limits in Air | Lower: 3.3% / Upper: 19% (by volume) |
| pH | ~7.0 (Aqueous Solution) |
Experimental Protocols and Workflows
Workflow for Flammable Solvent Waste Disposal
The following diagram illustrates the standard workflow for the safe disposal of flammable solvent waste in a laboratory setting.
Caption: Workflow for proper flammable solvent waste disposal.
References
- 1. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 2. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 3. boomwaste.com [boomwaste.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 6. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. chem.sites.mtu.edu [chem.sites.mtu.edu]
Handling Secaubryenol: A Precautionary Approach to Personal Protective Equipment and Disposal
In the absence of specific public information on Secaubryenol, researchers, scientists, and drug development professionals are advised to adopt a conservative approach, treating it as a potentially hazardous substance. All handling and disposal procedures should prioritize safety through the stringent use of personal protective equipment (PPE) and adherence to established protocols for unknown chemical compounds.
Due to the current lack of a specific Material Safety Data Sheet (MSDS) or publicly available safety information for this compound, a comprehensive risk assessment cannot be conducted. Therefore, the following recommendations are based on general best practices for handling novel or uncharacterized chemical substances. It is imperative to seek direct guidance from the manufacturer or supplier for a specific safety data sheet (SDS) before commencing any work with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize potential exposure. This includes protection for the skin, eyes, and respiratory system. All PPE should be inspected before use and be appropriate for the tasks being performed.[1]
| Protection Type | Recommended PPE | Rationale |
| Skin Protection | - Chemical-resistant gloves (e.g., Nitrile, Neoprene) - Disposable lab coat or chemical-resistant apron - Full-length pants and closed-toe shoes | To prevent direct skin contact with the substance, which could lead to irritation, absorption, or other adverse health effects. |
| Eye and Face Protection | - Safety glasses with side shields or chemical splash goggles - Face shield (when splash potential is high) | To protect the eyes and face from splashes, aerosols, or airborne particles of the substance. |
| Respiratory Protection | - Fume hood or other ventilated enclosure - NIOSH-approved respirator (e.g., N95 for powders, or an appropriate chemical cartridge respirator for vapors) | To prevent inhalation of powders, aerosols, or vapors, which could have systemic effects. The type of respirator should be chosen based on a risk assessment of the procedure. |
| General Laboratory Attire | - Standard laboratory clothing that covers exposed skin | To provide a basic barrier against accidental contact. |
Operational and Disposal Plan
A clear, step-by-step plan is crucial for the safe handling and disposal of this compound. The following workflow is a general guideline and should be adapted to specific experimental protocols.
Disposal Plan
In the absence of specific disposal instructions, all waste containing this compound, including contaminated consumables, must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a dedicated, clearly labeled, and sealed waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, chemical-resistant container. The container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other chemical constituents.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container for chemical waste.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with their contents.
-
Storage: Store waste containers in a designated and properly ventilated satellite accumulation area.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
It is the responsibility of the researcher to ensure that all institutional and local regulations for chemical handling and waste disposal are followed. The information provided here is a general guide and should be supplemented with institution-specific training and protocols.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
